Product packaging for Fmoc-D-Gln(Trt)-OH(Cat. No.:CAS No. 200623-62-7)

Fmoc-D-Gln(Trt)-OH

Katalognummer: B557035
CAS-Nummer: 200623-62-7
Molekulargewicht: 610.7 g/mol
InChI-Schlüssel: WDGICUODAOGOMO-PGUFJCEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Fmoc-D-Gln(Trt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C39H34N2O5 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H34N2O5 B557035 Fmoc-D-Gln(Trt)-OH CAS No. 200623-62-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGICUODAOGOMO-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647444
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200623-62-7
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Fmoc-N'-trityl-D-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of Fmoc-D-Gln(Trt)-OH in Modern Peptide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Gln(Trt)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-trityl-D-glutamine, is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and various research fields. The incorporation of D-amino acids, such as D-glutamine, into peptide sequences can significantly enhance their therapeutic properties by increasing metabolic stability against enzymatic degradation. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its role in the synthesis of peptide therapeutics like Glucagon-Like Peptide-1 (GLP-1) analogues.

The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-α-amino protection and the acid-labile trityl (Trt) group for side-chain protection of the glutamine amide is paramount for successful peptide synthesis. The bulky Trityl group effectively prevents common side reactions such as the dehydration of the glutamine side chain to a nitrile and the formation of pyroglutamate, particularly when carbodiimide activation methods are employed.[1] Furthermore, the Trt group significantly enhances the solubility of the amino acid derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF).[1]

Core Applications in Research

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to introduce D-glutamine residues into peptide chains. This is particularly valuable in the development of peptide-based therapeutics where increased resistance to proteolysis is desired. The D-configuration of the amino acid hinders recognition by endogenous proteases, thereby extending the in-vivo half-life of the peptide drug.

A prominent example is the synthesis of analogues of Glucagon-Like Peptide-1 (GLP-1), a hormone that plays a key role in regulating blood sugar levels. Introducing D-amino acids into the GLP-1 sequence is a strategy to create more stable and long-acting agonists for the treatment of type 2 diabetes and obesity.

Data Presentation: Physicochemical and Synthesis Parameters

Quantitative data regarding the properties of this compound and its performance in peptide synthesis are crucial for optimizing protocols.

PropertyValueReference
Molecular Formula C₃₉H₃₄N₂O₅
Molecular Weight 610.70 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Enantiomeric Purity ≥99.5%
Synthesis ParameterCondition/ValueNotes
Resin Wang, Rink Amide AMChoice depends on desired C-terminus (acid or amide).
Coupling Reagents HCTU, HATU, DIC/HOBtHCTU and HATU are often preferred for their efficiency.
Fmoc Deprotection 20% Piperidine in DMFStandard condition for Fmoc removal.
Trt Deprotection TFA/TIS/H₂O (e.g., 95:2.5:2.5)Trifluoroacetic acid-based cocktail with scavengers.
Solubility Good in DMF and NMPThe Trt group enhances solubility compared to Fmoc-Gln-OH.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Peptide Containing D-Gln(Trt)

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling:

  • Swell Rink Amide AM resin (e.g., 0.5 mmol/g loading) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

6. Cleavage and Side-Chain Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Mandatory Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Solid Support (Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + HCTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS/HPLC Analysis Purification->Analysis GLP1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects GLP1R GLP-1 Receptor (GLP-1R) AC Adenylate Cyclase (AC) GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granule Exocytosis PKA->Insulin Gene Gene Transcription (Insulin Synthesis) PKA->Gene Epac2->Insulin GLP1 GLP-1 Analogue (containing D-Gln) GLP1->GLP1R Binds

References

An In-depth Technical Guide to Fmoc-D-Gln(Trt)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of N-α-Fmoc-D-glutamine(N-γ-trityl)-OH (Fmoc-D-Gln(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The information herein is intended to support researchers and developers in the effective utilization of this reagent for the synthesis of complex and custom peptides.

Core Properties of this compound

This compound is a derivative of the D-enantiomer of glutamine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amide is protected by a bulky trityl (Trt) group. This dual protection strategy is essential for preventing undesirable side reactions during peptide synthesis.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below, compiled from various suppliers.

PropertyValueReferences
CAS Number 200623-62-7[1]
Molecular Formula C₃₉H₃₄N₂O₅
Molecular Weight 610.70 g/mol
Appearance White to off-white powder or crystals
Melting Point 232-237 °C
Optical Rotation [α]22/D +13.4° (c = 1% in DMF)
Purity (HPLC) ≥ 97% to ≥ 99.5%
Solubility Readily soluble in DMF; sparingly soluble in Acetonitrile and Chloroform
Storage 2-8°C
Advantages in Peptide Synthesis

The use of the trityl protecting group on the side chain of D-glutamine offers several significant advantages in Fmoc-SPPS:

  • Prevention of Side Reactions: The bulky trityl group effectively prevents the dehydration of the glutamine side chain to form a nitrile, a common side reaction when using carbodiimide activators. It also minimizes the risk of pyroglutamate formation at the N-terminus.

  • Enhanced Solubility: this compound exhibits improved solubility in standard SPPS solvents like Dimethylformamide (DMF) compared to its unprotected counterpart, facilitating more efficient and complete coupling reactions.

  • Compatibility: The trityl group is labile under standard trifluoroacetic acid (TFA) cleavage conditions, allowing for its removal simultaneously with other acid-labile side-chain protecting groups and the resin linker in a single step.

Experimental Protocols

The successful incorporation of this compound into a growing peptide chain relies on optimized protocols for coupling, deprotection, and cleavage.

Standard Coupling Protocol

This protocol outlines a standard procedure for the coupling of this compound onto a solid support.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling Cocktail Preparation:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Alternatively, for carbodiimide activation, dissolve this compound and an additive like Oxyma (3-5 equivalents each) in DMF, followed by the addition of DIC (3-5 equivalents).

  • Coupling Reaction: Add the activated coupling cocktail to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction. A negative result (colorless to pale yellow) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) and optionally with DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser test is a highly sensitive method for detecting free primary amines on the resin, indicating an incomplete coupling reaction.[2][3][4][5]

Reagents:

  • Solution A: 66% (w/v) potassium cyanide in ddH₂O, diluted 1:49 in pyridine.[3]

  • Solution B: 5% (w/v) Ninhydrin in Butanol.[3]

  • Solution C: 200% (w/v) Phenol in Butanol.[3]

Procedure:

  • Place a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the tube at 110°C for 5 minutes.[5]

  • Observe the color of the beads and the solution.

    • Negative (Complete Coupling): Resin and solution are colorless to light yellow.[2]

    • Positive (Incomplete Coupling): Resin and/or solution turn dark blue.[2][5]

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

Cleavage Cocktail for Trt-Protected Residues (Reagent B):

  • Trifluoroacetic acid (TFA): 88% (v/v)

  • Phenol: 5% (v/v)

  • Water: 5% (v/v)

  • Triisopropylsilane (TIS): 2% (v/v)[6]

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Suspend the resin in the cleavage cocktail (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.[7]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Biological Significance and Signaling Pathways of D-Glutamine Containing Peptides

While L-glutamine is one of the most abundant amino acids in the human body and plays a crucial role in numerous metabolic and signaling pathways, the biological significance of D-glutamine and peptides containing it is less well-defined and an area of emerging research.[8][9][10][11][12][13][14] The incorporation of D-amino acids into peptides can confer resistance to proteolytic degradation, thereby increasing their in vivo half-life and bioavailability, a desirable property for therapeutic peptides.

Research into the specific signaling pathways modulated by D-glutamine-containing peptides is still in its early stages. However, based on the known roles of L-glutamine and the general effects of D-amino acids in peptides, several potential areas of impact can be hypothesized:

  • Metabolic Regulation: L-glutamine is a key player in cellular energy metabolism, particularly through its entry into the TCA cycle.[14][15] Peptides containing D-glutamine may act as antagonists or modulators of these pathways, although this is yet to be extensively studied.

  • Immune Modulation: L-glutamine is essential for the function of immune cells.[12][16] D-glutamine-containing peptides could potentially modulate immune responses, either by acting as stable analogs of L-glutamine peptides or through novel mechanisms.

  • Neurotransmission: L-glutamate, derived from L-glutamine, is a major excitatory neurotransmitter. The introduction of D-glutamine could potentially influence glutamatergic signaling.

Further research is required to elucidate the specific signaling pathways and molecular targets of D-glutamine-containing peptides.

Visualizations

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.

SPPS_Workflow start Start: Free Amine on Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Coupling Reagents wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring monitoring->coupling Incomplete end_cycle Cycle Complete: Elongated Peptide monitoring->end_cycle Complete end_cycle->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (TFA) end_cycle->final_cleavage Final Cycle

Caption: General workflow for a single cycle of Fmoc-SPPS.

Logical Relationship of Protecting Groups in Fmoc-SPPS

This diagram illustrates the orthogonal protection strategy employed in Fmoc solid-phase peptide synthesis.

Protecting_Groups peptide Peptide Chain α-Amino Group Side Chain C-Terminus fmoc Fmoc Group (Temporary) peptide:N->fmoc protects trt Trt Group (Permanent) peptide:S->trt protects resin_linker Resin Linker (Permanent) peptide:C->resin_linker anchors base Base (e.g., Piperidine) fmoc->base removed by acid Acid (e.g., TFA) trt->acid removed by resin_linker->acid cleaved by

Caption: Orthogonal protecting group strategy in Fmoc-SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-glutamine. Its robust side-chain protection minimizes common side reactions and enhances solubility, leading to higher purity and yield of the final peptide product. The experimental protocols provided in this guide, in conjunction with a fundamental understanding of the underlying chemistry, will enable researchers to effectively utilize this building block in their peptide synthesis endeavors. While the specific biological roles of D-glutamine-containing peptides are a developing area of research, their potential for increased stability makes them attractive candidates for therapeutic development.

References

Fmoc-D-Gln(Trt)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Gln(Trt)-OH, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, function, and key quantitative data of this compound. Furthermore, it offers detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), accompanied by workflow visualizations to facilitate understanding and implementation.

Core Concepts: Chemical Identity and Function

This compound, with the systematic name Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-D-glutamine, is a protected form of the non-proteinogenic amino acid D-glutamine. Its strategic design incorporates two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the bulky trityl (Trt) group on the side-chain amide.

The Fmoc group serves as a temporary protecting group, stable to acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This characteristic is the cornerstone of Fmoc-based solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain.

The trityl (Trt) group acts as a permanent protecting group for the side-chain amide of the glutamine residue. This prevents undesirable side reactions during peptide synthesis, such as dehydration or cyclization. The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as trifluoroacetic acid (TFA). The use of the Trt group offers the advantage of good solubility in organic solvents commonly used in peptide synthesis.[1][2]

The primary function of this compound is to serve as a building block for the introduction of D-glutamine residues into a peptide sequence during Fmoc solid-phase peptide synthesis.[3][4][5][6][7][8][9] The incorporation of D-amino acids can enhance the proteolytic stability of peptides, making them more suitable for therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₃₉H₃₄N₂O₅[3][4][5][9]
Molecular Weight 610.70 g/mol [3][4][5][9]
CAS Number 200623-62-7[3][4][5]
Appearance White to off-white powder or crystals[3][4][9]
Melting Point 232-237 °C[3][4]
Optical Activity ([α]22/D) +13.4° (c = 1% in DMF)[3][4]
Purity (HPLC) ≥98.0%[8][9]
Solubility Soluble in DMF[1][2][10]
Storage Temperature 2-8°C[3][4][8]

Visualizing the Structure and Process

To better illustrate the molecular structure and its role in peptide synthesis, the following diagrams are provided.

chemical_structure cluster_fmoc Fmoc Group cluster_d_gln D-Glutamine Backbone cluster_trt Trityl Group cluster_cooh Carboxyl Group fmoc Fmoc d_gln D-Gln fmoc->d_gln N-α linkage trt Trt d_gln->trt Side-chain linkage cooh OH d_gln->cooh C-terminus

Conceptual diagram of this compound structure.

spss_workflow start Start: Resin with Free Amino Group deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (this compound + Activator) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat for Next Amino Acid washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

High-level workflow of Fmoc solid-phase peptide synthesis.

spss_cycle resin_amine Resin-Peptide-NH₂ Free N-terminal amine coupling Coupling Fmoc-AA-OH Coupling Reagents (e.g., HBTU/DIEA) DMF resin_amine->coupling Add activated This compound resin_fmoc Resin-Peptide-NH-CO-AA-Fmoc Protected N-terminus coupling->resin_fmoc Peptide bond formation deprotection Fmoc Deprotection 20% Piperidine in DMF resin_fmoc->deprotection Remove Fmoc group deprotection->resin_amine Regenerate free amine

The core cycle of Fmoc-SPPS.

Experimental Protocols

The following sections provide a generalized, yet detailed, protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Solid support (e.g., Rink Amide resin, Wang resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the key steps for incorporating a single this compound residue. The cycle is repeated for each amino acid in the desired sequence.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the solution to activate the amino acid. Allow pre-activation for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

4. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

5. Chain Elongation:

  • Repeat steps 2-4 for the next amino acid in the sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group on D-glutamine, are removed.

1. Resin Preparation:

  • After the final coupling and washing steps, wash the peptidyl-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers is critical to prevent side reactions with sensitive amino acids. For peptides containing cysteine, EDT may be included.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptidyl-resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-4 hours. The trityl group is acid-labile and will be cleaved under these conditions.[5]

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the tube to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

This comprehensive guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications and troubleshooting, researchers are encouraged to consult specialized literature and resources.

References

The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategic incorporation of D-amino acids in peptide design, a critical technique for overcoming the inherent limitations of natural L-peptides as therapeutic agents. We will explore the core principles, summarize key quantitative data, detail relevant experimental protocols, and visualize critical workflows and signaling pathways.

Core Principles: The Case for Chirality in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency but are often hampered by their short in vivo half-life due to rapid degradation by endogenous proteases.[1][2] These enzymes are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids, the natural building blocks of proteins.[3][4] The incorporation of D-amino acids, the non-natural mirror images (enantiomers) of L-amino acids, provides a powerful strategy to circumvent this limitation.

The primary advantages of substituting L-amino acids with their D-enantiomers include:

  • Enhanced Proteolytic Stability: The core benefit of D-amino acid incorporation is the dramatic increase in resistance to enzymatic degradation.[5][6] Peptides containing D-amino acids are not recognized by most endogenous proteases, leading to a significantly longer circulating half-life.[3][7]

  • Improved Bioavailability: Increased stability directly translates to better bioavailability, allowing for sustained therapeutic effects and potentially less frequent dosing.[5][8]

  • Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation. This can be strategically used to fine-tune receptor binding affinity and biological activity, sometimes leading to increased potency.[9]

  • Reduced Immunogenicity: Peptides composed of D-amino acids are less likely to be processed and presented by antigen-presenting cells via the Major Histocompatibility Complex (MHC), which can lead to a lower immunogenic response.[10][11] This is a significant advantage for therapeutics that require chronic administration.

Design Strategies and Experimental Workflows

The rational design of D-amino acid-containing peptides involves a systematic workflow, from initial concept to final validation. Key strategies include single-point substitutions, the creation of retro-inverso peptides, and mirror-image phage display.

Caption: Workflow for the design and validation of D-amino acid containing peptides.

Single D-Amino Acid Substitution

The simplest approach involves replacing a single L-amino acid with its D-enantiomer. This is often done at the N- or C-terminus to block exopeptidases or at known internal cleavage sites to inhibit endopeptidases.[9]

Retro-Inverso Peptides

Retro-inverso peptides are composed entirely of D-amino acids in the reverse sequence of the parent L-peptide.[12][13] This modification aims to maintain the spatial orientation of the side chains, which are crucial for receptor interaction, while completely altering the peptide backbone to prevent protease recognition.[13][14] While this can confer significant stability, it may also reduce binding affinity if the backbone's hydrogen bonding is critical for the interaction.[3][15]

Mirror-Image Phage Display

This sophisticated technique is used to discover novel D-peptides that bind to a natural L-protein target.[16][17] The process involves:

  • Chemically synthesizing the target protein in its D-enantiomeric form (the "mirror image").

  • Using this D-target to screen a standard phage display library, which expresses random L-peptides.

  • Identifying the L-peptides that bind to the D-target.

  • Synthesizing the D-enantiomers of these identified L-peptides. Due to chiral symmetry, these new D-peptides will bind with high affinity to the natural L-form of the target protein.[16][18]

Quantitative Impact of D-Amino Acid Incorporation

The inclusion of D-amino acids can have a profound and quantifiable impact on a peptide's stability and receptor affinity. The following tables summarize representative data from the literature.

Proteolytic Stability Data

The most significant advantage is the extension of the peptide's half-life in the presence of proteases.

Peptide DerivativeModification% Peptide Remaining (24h in Human Plasma)Half-life (t½)Reference
Pep05 All L-amino acids<10% (at 8h)Not Reported[8][19]
DP06 L-Lys/L-Arg replaced with D-Lys/D-Arg>60%Significantly Increased[8][19]
L-Peptide Hydrogelator All L-amino acids0% (at 4h, Proteinase K)< 4 hours[20]
D-Modified Hydrogelator C-terminal D-amino acid~15% (at 24h, Proteinase K)> 4 hours[20]
[L-Gly6]-GnRH Native L-amino acid at position 6Short (in vivo)~3.5 - 4.2 min[1]
[D-Lys6]-GnRH D-amino acid at position 6More resistant to cleavage> 46 min[1]
Receptor Binding Affinity Data

While enhancing stability, D-amino acid substitution can also modulate receptor binding. The goal is to maintain or improve affinity.

PeptideTarget ReceptorsBinding Affinity (IC50, nM)Reference
Octreotide SSTR20.43 ± 0.05[21]
SSTR343.1 ± 7.6[21]
SSTR53.0 ± 0.4[21]
Pasireotide SSTR21.1 ± 0.1[21]
SSTR31.5 ± 0.1[21]
SSTR50.16 ± 0.01[21]
GnRH-A ([D-Lys6]-GnRH) GnRH-RKd = 1.8 nM[1]
GnRH-A-TLHE1 Conjugate GnRH-RKd = 4.9 nM[1]

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Peptides

SPPS is the standard method for chemically synthesizing peptides, including those with D-amino acids.[5][19] The Fmoc/tBu strategy is most common.

Methodology:

  • Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[22]

  • First Amino Acid Coupling: Attach the C-terminal Fmoc-protected amino acid (L- or D-form) to the resin.

  • Deprotection: Remove the temporary N-terminal Fmoc protecting group using a mild base, typically a solution of 20% 4-methylpiperidine in DMF, to expose the free amine for the next coupling step.

  • Amino Acid Coupling Cycle:

    • Activate the carboxyl group of the next incoming Fmoc-protected amino acid (L- or D-). This is done using a coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).[12]

    • Add the activated amino acid solution to the resin, allowing it to react with the free amine of the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycle for each amino acid in the desired sequence.

  • Cleavage and Final Deprotection: Once the sequence is complete, cleave the peptide from the resin and simultaneously remove all side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[22]

  • Purification and Analysis: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity by mass spectrometry and analytical HPLC.

Protease Stability Assay

This assay quantifies the rate of peptide degradation in the presence of proteases or biological fluids.

Methodology:

  • Sample Preparation: Prepare stock solutions of the L-peptide (control) and the D-modified peptide in an appropriate buffer. Prepare the protease solution (e.g., trypsin, chymotrypsin, or pooled human serum/plasma).

  • Incubation: Incubate a known concentration of each peptide with the protease solution at 37°C. For a time-course experiment, prepare multiple reactions and stop them at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction at each time point by adding a quenching solution, such as a strong acid (e.g., 10% TFA) or an organic solvent like acetonitrile, which denatures the proteases.[23]

  • Analysis by RP-HPLC:

    • Centrifuge the quenched samples to pellet precipitated proteins.

    • Inject the supernatant onto an RP-HPLC system equipped with a C18 column.

    • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA.[23][24]

    • Monitor the absorbance at 214-220 nm.

  • Quantification: The amount of intact peptide remaining at each time point is determined by integrating the area of its corresponding peak in the chromatogram. The degradation rate and half-life (t½) are calculated by plotting the percentage of remaining peptide against time.[23][25]

Receptor Binding Assay

These assays measure the affinity of a peptide for its target receptor, often by competitive displacement of a labeled ligand.

Methodology:

  • Materials:

    • Receptor Source: A membrane preparation from cells overexpressing the target receptor.

    • Labeled Ligand: A high-affinity ligand for the receptor that is labeled with a radioisotope (e.g., ³H, ¹²⁵I) or a fluorescent tag.

    • Test Peptides: The D-modified peptide and its L-counterpart, prepared in a series of dilutions.

  • Assay Setup (Filtration Format):

    • In a multi-well plate, combine the receptor preparation, the labeled ligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the unlabeled test peptide.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound labeled ligand is retained on the filter, while the free ligand passes through.

  • Detection:

    • For radioligands, the radioactivity on the filters is measured using a scintillation counter.

    • For fluorescent ligands, fluorescence is measured using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test peptide.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of test peptide required to displace 50% of the labeled ligand. The binding affinity (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.[26]

Signaling Pathway Visualizations

Understanding the mechanism of action is crucial. D-amino acid-containing drugs like Desmopressin and Octreotide function by activating specific G-protein coupled receptor (GPCR) pathways.

Desmopressin Signaling Pathway

Desmopressin is a synthetic analog of vasopressin that contains a D-arginine at position 8.[6][26] It is a selective agonist for the vasopressin V2 receptor, a Gs-coupled GPCR.[13][27]

Desmopressin_Pathway cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor (GPCR) G_protein Gs Protein (α, β, γ) V2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP catalyzes ATP to G_protein->AC activates Desmopressin Desmopressin (D-Arg⁸) Desmopressin->V2R binds PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 phosphorylates Membrane_Insertion AQP2 Insertion into Apical Membrane AQP2->Membrane_Insertion Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption

Caption: Desmopressin activates the V2 receptor, leading to water reabsorption.

Octreotide Signaling Pathway

Octreotide is a synthetic somatostatin analog containing D-Phe and D-Trp, which primarily targets somatostatin receptors 2 and 5 (SSTR2, SSTR5).[28][29] These are Gi-coupled GPCRs, whose activation is inhibitory.[30]

Octreotide_Pathway cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR2/SSTR5) G_protein Gi Protein (α, β, γ) SSTR->G_protein activates Cell_Proliferation Inhibition of Cell Proliferation SSTR->Cell_Proliferation via PTP activation AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP ATP to G_protein->AC inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel inhibits K_channel K⁺ Channels G_protein->K_channel activates Octreotide Octreotide (D-Phe¹, D-Trp⁴) Octreotide->SSTR binds Hormone_Secretion Inhibition of Hormone Secretion cAMP->Hormone_Secretion Ca_channel->Hormone_Secretion K_channel->Hormone_Secretion

Caption: Octreotide activates SSTR2/5, leading to inhibitory cellular effects.

Conclusion

The strategic use of D-amino acids is a cornerstone of modern peptide therapeutic design. By conferring resistance to proteolysis, these non-natural building blocks can transform a transiently active peptide into a viable drug candidate with a clinically relevant pharmacokinetic profile. The ability to enhance stability while maintaining or even improving receptor affinity makes D-amino acid substitution an indispensable tool for drug development professionals. A thorough understanding of the design principles, coupled with rigorous in vitro and in vivo evaluation, is essential for successfully harnessing the "mirror image advantage" to create the next generation of peptide therapeutics.

References

A Comprehensive Technical Guide to Fmoc-D-Gln(Trt)-OH for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-D-Gln(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). We will explore its sourcing from various suppliers, detail its physicochemical properties, and provide comprehensive experimental protocols for its effective use in the laboratory.

Sourcing and Specifications of this compound

The selection of a high-quality this compound is paramount for the successful synthesis of pure peptides. A variety of suppliers offer this reagent for research purposes. Below is a comparative summary of the specifications from several prominent suppliers.

SupplierPurity (HPLC)Melting Point (°C)Optical ActivityCAS NumberMolecular Weight
Sigma-Aldrich (Novabiochem®) ≥98.0%[1]232-237[2][α]22/D +13.4° (c=1% in DMF)[2]200623-62-7[1][2]610.70[1][2]
APExBIO ---------200623-62-7610.70
Advanced ChemTech ---------200623-62-7[3]610.70
P3 BioSystems ---------200623-62-7610.70
PeptaNova ---------200623-62-7610.70
CEM Corporation ≥99.0%------132327-80-1 (L-form)610.71
Dawn Scientific High-quality------132327-80-1 (L-form)610.71
ChemPep ---------200623-62-7610.70
MedChemExpress 99.76%------200623-62-7610.70

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain the most accurate and up-to-date data for their records. The CAS number for the L-isomer, Fmoc-L-Gln(Trt)-OH, is 132327-80-1.

Physicochemical Properties

This compound is a white to off-white powder. The trityl (Trt) protecting group on the side-chain amide of glutamine serves to prevent side reactions during peptide synthesis. This protection is crucial as the unprotected amide can undergo dehydration to a nitrile or participate in other undesirable reactions during the activation step of coupling. The Trt group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step along with other side-chain protecting groups and the peptide from the resin.

Solubility: this compound is generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). One supplier notes that 1 mmole is clearly soluble in 2 ml of DMF.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis.

Resin Swelling

Before the first amino acid coupling, the solid support (resin) must be swelled to ensure optimal reaction kinetics.

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add sufficient DMF to cover the resin completely.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Reagents: 20% piperidine in DMF (v/v).

  • Procedure:

    • Add the 20% piperidine in DMF solution to the swelled resin.

    • Agitate the mixture for 3 minutes at room temperature.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the resin-bound peptide.

  • Reagents:

    • This compound (3-5 equivalents relative to resin loading)

    • Coupling reagent, e.g., HBTU (3-5 eq.), HATU (3-5 eq.), or DIC (3-5 eq.) / Oxyma (3-5 eq.)

    • Base, e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 eq.)

    • DMF (peptide synthesis grade)

  • Procedure:

    • Activation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF. Add the base (e.g., DIPEA) to the solution and allow it to pre-activate for a few minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for difficult sequences.

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Monitoring the Coupling Reaction (Kaiser Test)

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. This helps to determine if the coupling reaction has gone to completion.[5]

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Take a small sample of the resin beads (a few beads are sufficient).

    • Wash the beads with ethanol.

    • Add 2-3 drops of each of the three Kaiser test solutions.

    • Heat the sample at 100°C for 5 minutes.

    • Interpretation:

      • Blue beads: Incomplete coupling (free primary amines are present). The coupling step should be repeated.[5]

      • Yellow/Colorless beads: Complete coupling (no free primary amines).[5]

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the Trt group from the D-glutamine residue.

  • Cleavage Cocktail (Reagent B - Low Odor):

    • Trifluoroacetic acid (TFA): 88% (v/v)[3]

    • Phenol: 5% (v/v)[3]

    • Water: 5% (v/v)[3]

    • Triisopropylsilane (TIS): 2% (v/v)[3]

    • Note: TIS is a scavenger that effectively captures the released trityl cations, preventing side reactions with sensitive residues like tryptophan.[6]

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge or filter to collect the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

    • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in the use of this compound in solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple Couple this compound (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Coupling Kaiser->Repeat Incomplete Cleave Cleavage & Deprotection (TFA/TIS/H2O/Phenol) Kaiser->Cleave Complete Repeat->Couple Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify Peptide (HPLC) Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for a single coupling cycle.

Fmoc_Deprotection_Pathway Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate DBF-Piperidine Adduct + H2N-Peptide-Resin Fmoc_Peptide->Intermediate Base-catalyzed β-elimination Piperidine Piperidine Piperidine->Intermediate

Caption: Fmoc Deprotection Signaling Pathway.

Cleavage_Deprotection_Pathway Protected_Peptide Protected Peptide-Resin (with Trt, tBu, etc.) Free_Peptide Free Peptide Protected_Peptide->Free_Peptide Acidolysis Scavenged_Cations Trapped Cations (Trt+, tBu+) Protected_Peptide->Scavenged_Cations Cation Release TFA TFA TFA->Free_Peptide TIS TIS (Scavenger) TIS->Scavenged_Cations

Caption: Cleavage and Deprotection Signaling Pathway.

References

The Trityl Protecting Group in Fmoc Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trityl (Trt) group is a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS). Its bulky nature and acid lability make it an ideal choice for protecting the side chains of several key amino acids. This guide provides an in-depth look at the chemistry of the trityl protecting group, its applications, and the critical considerations for its successful use in the synthesis of complex peptides.

Core Concepts of Trityl Protection in Fmoc SPPS

In Fmoc SPPS, the α-amino group of the growing peptide chain is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The side chains of trifunctional amino acids, however, require more robust, "permanent" protecting groups that are stable to the repetitive basic conditions used for Fmoc removal (typically 20% piperidine in DMF). The trityl group and its derivatives serve this purpose, being cleaved only at the final stage of synthesis under acidic conditions, most commonly with trifluoroacetic acid (TFA).

The trityl group is particularly important for the protection of the side chains of Histidine (His), Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln). It can also be used for Serine (Ser) and Threonine (Thr). The bulky triphenylmethyl moiety effectively shields the nucleophilic side chains from unwanted reactions during peptide assembly.

The stability of the trityl group is tunable by introducing electron-donating methoxy groups to the phenyl rings. This has given rise to a family of trityl protecting groups with varying acid lability:

  • Trt (Trityl): The standard trityl group.

  • Mmt (4-Methoxytrityl): More acid-labile than Trt.

  • Mtt (4-Methyltrityl): Similar in lability to Mmt, it can be selectively removed on-resin under mildly acidic conditions, allowing for side-chain modification.[1]

  • DMT (4,4'-Dimethoxytrityl): Even more acid-labile.

  • TMT (4,4',4''-Trimethoxytrityl): The most acid-labile of the series.[2]

The general order of acid lability is: TMT > DMT > MMT ≈ Mtt > Trt.[2] This graduated lability is a powerful tool for synthetic peptide chemists, enabling strategies that require selective deprotection of specific residues while the peptide remains anchored to the solid support.

Quantitative Data: Cleavage Cocktails for Trityl Deprotection

The final cleavage and deprotection step is critical for obtaining a high-purity peptide. The choice of cleavage cocktail and the reaction conditions must be carefully optimized based on the peptide sequence and the protecting groups employed. The following tables summarize common cleavage cocktails for the removal of trityl groups.

Table 1: Global Cleavage and Deprotection Cocktails for Trityl-Protected Peptides

Reagent CocktailComposition (v/v/w)Cleavage TimeApplications and Notes
TFA/TIS/H₂O 95:2.5:2.51.5 - 4 hoursA general-purpose, non-malodorous cocktail suitable for most sequences.[3] TIS is a crucial scavenger for the trityl cation.
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)2 - 4 hoursA robust and widely used cocktail for complex peptides, especially those containing multiple Cys(Trt) and Arg(Pbf/Pmc) residues.[4]
TFA/EDT/H₂O/TIS 94:2.5:2.5:12 - 4 hoursThe addition of EDT is beneficial for peptides with multiple Cys(Trt) residues.
TFA/DCM 50:5030 minutes (for Boc removal)Not typically used for trityl removal as it may be incomplete and lead to side reactions without proper scavengers.[5]

Table 2: Cocktails for Selective On-Resin Deprotection of Mtt Group

Reagent CocktailComposition (v/v)Cleavage TimeNotes
TFA/TIS/DCM 1:2:9730 - 60 minutesA common and effective method for selective Mtt removal.[1][6]
TES/HFIP/TFE/DCM 2:1:0.5:6.51 - 2 hoursA milder alternative, suitable for sensitive sequences.[6][7]
HFIP/DCM 30:703 x 5 minutesAnother mild condition for Mtt deprotection.[8]

Table 3: Cocktails for Cleavage of Peptides from 2-Chlorotrityl Resin

Reagent CocktailComposition (v/v)Cleavage TimeNotes
AcOH/TFE/DCM 1:1:830 minutesYields a fully protected peptide, ideal for fragment condensation.[9][10]
TFA/DCM 1%10 x 2 minutesMild cleavage yielding a protected peptide.
TFE/DCM 2:83 x 1 hourAnother mild condition for obtaining protected peptide fragments.[3]

Experimental Protocols

The following are detailed methodologies for key steps involving the trityl protecting group in Fmoc SPPS.

Protocol 1: Coupling of Fmoc-His(Trt)-OH

This protocol describes the manual coupling of a trityl-protected histidine residue.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents), a coupling agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. To minimize racemization of histidine, the addition of an additive like HOBt or HOAt is recommended.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) to monitor coupling completion. A negative result (no color change) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[4]

  • Repeat: Continue with the next Fmoc-amino acid coupling cycle.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This protocol allows for the selective removal of the Mtt group from a lysine side chain for subsequent modification.

  • Resin Preparation: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

  • Deprotection:

    • Prepare the deprotection solution: 1% (v/v) TFA and 2% (v/v) TIS in DCM.[1]

    • Suspend the resin in the deprotection solution (approximately 10 mL per gram of resin).

    • Gently shake the suspension at room temperature for 30 minutes.

  • Monitoring:

    • Take a small sample of the resin, wash it with DCM, and add a drop of the deprotection solution. An immediate orange color indicates the presence of the cleaved Mtt cation. Continue the deprotection in 30-minute intervals until the color is no longer observed upon addition of fresh deprotection solution.

  • Washing and Neutralization:

    • Once deprotection is complete, filter the resin.

    • Wash the resin sequentially with DCM (3 times), Methanol (2 times), and DCM (3 times).[6]

    • Neutralize the resin by washing with 10% DIEA in DMF (2 x 5 minutes).[6]

    • Wash the resin with DMF (3 times).

  • Further Modification: The resin is now ready for subsequent on-resin modification of the deprotected lysine side chain.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including trityl.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3] For peptides containing multiple Cys(Trt) residues, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended.[4]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. During the cleavage of Trt-protected residues, the solution will typically turn a deep yellow color due to the formation of the stable trityl cation.[11]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

  • Drying and Purification:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Trityl_Cleavage_Mechanism Protected_Peptide Trityl-Protected Side Chain (e.g., His(Trt)) Protonation Protonation by TFA Protected_Peptide->Protonation  TFA (H+) Cleavage Cleavage of C-N/C-S/C-O Bond Protonation->Cleavage Trityl_Cation Trityl Cation (Reactive Electrophile) Cleavage->Trityl_Cation Deprotected_Peptide Deprotected Peptide Side Chain Cleavage->Deprotected_Peptide Scavenger Scavenger (e.g., TIPS) Trityl_Cation->Scavenger  Hydride Transfer Side_Reaction Side Reaction (Alkylation of Trp, Cys, etc.) Trityl_Cation->Side_Reaction (if no scavenger) Scavenged_Cation Scavenged Trityl (Triphenylmethane) Scavenger->Scavenged_Cation

Caption: Mechanism of acid-catalyzed trityl group cleavage and cation scavenging.

SPPS_Workflow start Start: Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Coupling (Fmoc-AA(Trt)-OH, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat_cycle Repeat Cycle wash2->repeat_cycle repeat_cycle->fmoc_deprotection  for next amino acid final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection  synthesis complete wash3 Wash (DMF/DCM) final_deprotection->wash3 cleavage Global Cleavage & Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Final Peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Critical Considerations and Side Reactions

While the trityl group is a robust and reliable protecting group, its use requires careful attention to potential side reactions.

  • Racemization of Histidine: Fmoc-His(Trt)-OH is susceptible to racemization during coupling, especially with carbodiimide-based activators. The addition of additives like HOBt or HOAt can significantly suppress this side reaction.

  • Alkylation by the Trityl Cation: The trityl cation generated during cleavage is a potent electrophile and can re-attach to nucleophilic side chains, particularly tryptophan, cysteine, and methionine. The use of scavengers like triisopropylsilane (TIPS) or ethanedithiol (EDT) is mandatory to quench the trityl cation and prevent these side reactions.[12][13] TIPS is particularly effective as it irreversibly reduces the trityl cation to triphenylmethane.[12]

  • Premature Deprotection: While generally stable to the basic conditions of Fmoc removal, some highly acid-labile trityl derivatives may exhibit slight instability over the course of a long synthesis, leading to minor side products.

  • Asparagine and Glutamine Side Reactions: The side-chain amides of Asn and Gln can undergo dehydration to form nitriles during activation, especially with carbodiimide reagents. Using Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH prevents this side reaction.[14][15] The trityl group on Asn and Gln is removed during the final TFA cleavage.

Conclusion

The trityl protecting group is an indispensable tool in the arsenal of the peptide chemist. Its versatility, tunable lability, and well-understood chemistry make it a reliable choice for the synthesis of a wide range of peptides. By understanding the core principles of its application, carefully selecting cleavage conditions, and being mindful of potential side reactions, researchers can effectively leverage the trityl group to achieve their synthetic goals and advance the frontiers of peptide science and drug discovery.

References

Fmoc-D-Gln(Trt)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to Fmoc-D-Gln(Trt)-OH for researchers, scientists, and drug development professionals. This document provides key technical data, experimental protocols, and a visual representation of its application in solid-phase peptide synthesis.

Core Technical Data

This compound is a critical building block in the synthesis of peptides, particularly for the introduction of a D-glutamine residue. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the trityl (Trt) group protects the side-chain amide of glutamine.

ParameterValueReference
CAS Number 200623-62-7[1][2][3][4]
Molecular Weight 610.70 g/mol [1][4][5][6][7]
Molecular Formula C₃₉H₃₄N₂O₅[1][2][4][5][7]
Appearance White to off-white powder or crystals[1][6]
Application Fmoc solid-phase peptide synthesis[1][4]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are the detailed methodologies for the key steps of incorporating this amino acid into a growing peptide chain attached to a solid support (resin).

Resin Preparation and Swelling

Before the first amino acid is coupled, the resin must be swelled to ensure optimal reaction conditions. The choice of resin depends on the desired C-terminal functionality (e.g., a carboxylic acid or an amide).[3]

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.[3]

    • Allow the resin to swell for a period of 30 minutes to an hour.[3]

    • After swelling, the solvent is drained from the reaction vessel.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

  • Procedure:

    • To the swelled and washed peptide-resin, add a 20% solution of piperidine in DMF.[3][6]

    • Allow the reaction to proceed for 5-15 minutes to ensure complete removal of the Fmoc group.[3]

    • Drain the reaction vessel to remove the piperidine solution and the Fmoc-piperidine adduct.

    • Thoroughly wash the resin with DMF to remove any residual piperidine.[3]

Amino Acid Coupling: Incorporation of this compound

In this step, this compound is activated and then coupled to the newly exposed N-terminal amine of the peptide chain on the resin. A common and efficient method for activation involves the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

  • Procedure:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equimolar amount of HBTU and HOBt in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA) (typically 2 equivalents for every equivalent of amino acid), to the activation mixture. This facilitates the formation of the active ester.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin test.

    • After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group on the D-glutamine) are removed.

  • Procedure:

    • Wash the fully synthesized peptide-resin with a solvent like DCM and allow it to dry.

    • Prepare a cleavage cocktail. A common cocktail for Trt-protected residues is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water. The TIPS acts as a scavenger to prevent side reactions with the cleaved Trt cations.

    • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours.

    • Filter the resin to separate it from the solution containing the cleaved peptide.

    • Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

    • The precipitated peptide can then be collected, dried, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Experimental Workflow

The following diagram illustrates the cyclical nature of adding a single amino acid, such as this compound, during solid-phase peptide synthesis.

SPPS_Cycle Start Peptide on Resin (N-terminal Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 FreeAmine Peptide on Resin (Free N-terminal Amine) Wash1->FreeAmine Coupling Amino Acid Coupling (this compound, HBTU/HOBt, DIEA) FreeAmine->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle NextCycle->Deprotection Repeat for next amino acid Cleavage Final Cleavage & Deprotection NextCycle->Cleavage After final amino acid

References

Whitepaper: The Strategic Incorporation of D-Glutamine in Peptide Analogs for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic application of peptides is often hindered by their rapid in vivo degradation by proteases. A primary strategy to overcome this limitation is the site-specific substitution of naturally occurring L-amino acids with their D-enantiomers. This guide focuses on the incorporation of D-glutamine into peptide analogs, a modification that confers significant advantages for drug development. The primary benefit is a profound increase in proteolytic stability, leading to an extended plasma half-life and improved bioavailability.[1][2][3] While L-glutamine itself is prone to chemical degradation in aqueous solutions, the use of its D-isoform provides a dual stability advantage.[4][5] This paper will detail the benefits of D-glutamine incorporation, present quantitative data on its impact, outline key experimental protocols for evaluation, and illustrate the underlying principles and workflows through diagrams.

Core Benefits of D-Glutamine Incorporation

The substitution of L-glutamine with D-glutamine in a peptide sequence is a strategic chemical modification aimed at enhancing the pharmaceutical properties of the molecule. The benefits stem from the stereospecificity of endogenous proteases, which are evolved to recognize and cleave peptide bonds adjacent to L-amino acids.

  • Enhanced Proteolytic Stability: The most significant advantage is the increased resistance to degradation by proteases.[2] Endopeptidases and exopeptidases in plasma and tissues do not efficiently recognize the D-configuration, rendering the peptide bonds involving D-glutamine resistant to cleavage.[1][6] This leads to a longer circulating half-life, a critical factor for reducing dosing frequency and improving therapeutic efficacy.[3][7]

  • Improved Bioavailability: By resisting enzymatic breakdown in the bloodstream and gastrointestinal tract, peptides containing D-glutamine can exhibit improved oral or systemic bioavailability.

  • Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional structure. This may influence its binding affinity and selectivity for its target receptor. While this can sometimes lead to decreased affinity, strategic placement can maintain or even enhance biological activity by locking the peptide into a more favorable bioactive conformation.[8][9]

  • Reduced Immunogenicity: As D-amino acid-containing peptides are not typically processed and presented by the major histocompatibility complex (MHC) class II pathway, they may exhibit reduced immunogenicity compared to their all-L counterparts.

The logical basis for this strategy is the fundamental difference in how proteases interact with L- versus D-amino acid residues.

L_Peptide L-Glutamine Peptide Analog Protease Endogenous Protease (Stereospecific for L-AAs) L_Peptide->Protease Susceptible Degradation Rapid Enzymatic Degradation Protease->Degradation Catalyzes Resistance Protease Resistance Protease->Resistance D_Peptide D-Glutamine Peptide Analog D_Peptide->Protease Not Recognized D_Peptide->Resistance Stability Enhanced In Vivo Stability & Half-Life Resistance->Stability cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_processing 3. Processing cluster_analysis 4. Analysis Peptide Peptide Stock (e.g., 10mM in DMSO) Incubate Incubate at 37°C (with shaking) Peptide->Incubate Plasma Human Plasma (pre-warmed to 37°C) Plasma->Incubate Sample Withdraw Aliquots at Time Points (t=0, t=x...) Incubate->Sample Quench Quench Reaction (e.g., add cold Ethanol) Sample->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Quantify Quantify Peak Area & Calculate Half-Life (t½) Analyze->Quantify cluster_cell Intracellular Space L_Gln L-Glutamine (or L-Gln Peptide) Transporter Transporter (e.g., SLC1A5) L_Gln->Transporter Enters Cell via GLS GLS Transporter->GLS Converted by Glutamate Glutamate aKG α-Ketoglutarate (α-KG) Glutamate->aKG -> TCA Cycle mTORC1 mTORC1 Activation aKG->mTORC1 Promotes Growth Cell Growth & Proliferation mTORC1->Growth Drives

References

A Technical Guide to Fmoc-D-Gln(Trt)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Gln(Trt)-OH, a critical building block for beginners and experts alike in the field of solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and the strategic importance of its constituent parts—the Fmoc and Trt protecting groups and the D-enantiomer of glutamine. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a protected amino acid derivative specifically designed for use in Fmoc-based solid-phase peptide synthesis. It allows for the controlled and efficient incorporation of a D-glutamine residue into a growing peptide chain. The unique combination of its three key features offers significant advantages in the synthesis of peptides with enhanced stability and specific biological functions.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the amino acid. Its primary advantage is its removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This mild deprotection is orthogonal to the acid-labile side-chain protecting groups, ensuring the integrity of the peptide during synthesis.[1][2][3] The removal of the Fmoc group can be monitored by UV spectroscopy due to the fluorescent nature of its dibenzofulvene byproduct.[1]

  • Trt (Trityl) Group: The bulky trityl group protects the side-chain amide of the glutamine residue. This protection is crucial to prevent undesirable side reactions during peptide synthesis, such as the dehydration of the amide to a nitrile or cyclization to form pyroglutamate, particularly when glutamine is at the N-terminus.[4] Furthermore, the Trt group significantly enhances the solubility of the Fmoc-amino acid in common SPPS solvents.[5][6]

  • D-Glutamine: This is the dextrorotatory enantiomer of the naturally occurring L-glutamine. The incorporation of D-amino acids into peptides is a key strategy to increase their resistance to enzymatic degradation by proteases in biological systems.[7][8] This enhanced stability often leads to a longer in vivo half-life and can influence the peptide's conformation and biological activity.[7][8]

Physicochemical and Purity Data

The quality and properties of this compound are critical for successful peptide synthesis. The following tables summarize key quantitative data for this reagent.

PropertyValue
Molecular Formula C₃₉H₃₄N₂O₅
Molecular Weight 610.70 g/mol [9]
Appearance White to off-white powder or crystals[8]
Melting Point 232-237 °C[8]
Optical Activity [α]22/D +13.4° (c = 1% in DMF)

Table 1: Physicochemical Properties of this compound.

Purity SpecificationValue
Assay (HPLC) ≥99.0%
Enantiomeric Purity ≥99.8%
Assay (Acidimetric) ≥98.0%
Assay (TLC) ≥98%

Table 2: Purity Specifications for high-quality this compound.

SolventSolubility
Dimethylformamide (DMF) Readily Soluble[5][6]
N-Methyl-2-pyrrolidone (NMP) Soluble
Dichloromethane (DCM) Slightly Soluble
Acetonitrile Slightly Soluble[8]
Chloroform Slightly Soluble[8]

Table 3: Solubility Profile of this compound in Common Organic Solvents.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in manual Fmoc-SPPS.

Resin Swelling and Preparation

Proper swelling of the solid support is essential for efficient peptide synthesis.

  • Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

  • Add a sufficient volume of DMF to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

This compound Coupling

This protocol describes the coupling of this compound to the free amine on the resin-bound peptide chain using HBTU as the coupling agent.

Materials:

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (peptide synthesis grade)

  • Resin with a free N-terminal amine

Procedure:

  • Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HBTU in DMF. Add 6-10 equivalents of DIPEA to the solution. The volume of DMF should be minimal but sufficient to fully dissolve the reagents.

  • Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring the Coupling: To ensure the reaction has gone to completion, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Coupling ReagentTypical Coupling TimeCoupling Efficiency
DIC/HOBt 60 - 120 min~95 - 98%
HBTU/DIPEA 30 - 60 min>99%
HATU/DIPEA 20 - 45 min>99.5%

Table 4: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids. (Note: Efficiency can vary based on the peptide sequence and reaction conditions).

Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group to expose the N-terminal amine for the next coupling step.

Materials:

  • 20% (v/v) Piperidine in DMF

  • DMF (peptide synthesis grade)

Procedure:

  • Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Cleavage from Resin and Final Deprotection

This final step cleaves the synthesized peptide from the solid support and removes the side-chain protecting groups, including the Trt group from the D-glutamine residue.

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin in a well-ventilated fume hood. Use approximately 10 mL of cocktail per gram of resin.

  • Reaction Time: Gently agitate the mixture at room temperature for 2-3 hours. The Trt group's removal is indicated by the appearance of a yellow-orange color due to the formation of the trityl cation. TIS acts as a scavenger for these cations.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide under vacuum to remove residual ether. The peptide is then ready for purification by HPLC.

Visualizing Workflows and Pathways

Structure and Protection Scheme of this compound

The following diagram illustrates the key components of the this compound molecule.

G cluster_0 This compound Fmoc Fmoc (Base-labile α-amino protection) D-Gln D-Glutamine (Chiral center, protease resistance) Fmoc->D-Gln N-terminus Trt Trt (Acid-labile side-chain protection) D-Gln->Trt Side-chain OH Carboxyl Group (Activation for coupling) D-Gln->OH C-terminus

Structure of this compound
Experimental Workflow in Fmoc-SPPS

The diagram below outlines the cyclical process of incorporating an amino acid like this compound in solid-phase peptide synthesis.

G start Start: Resin with free amine coupling 1. Coupling (this compound + HBTU/DIPEA) start->coupling wash1 2. Wash (Remove excess reagents) coupling->wash1 deprotect 3. Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotect wash2 4. Wash (Remove piperidine and byproduct) deprotect->wash2 next_cycle Ready for next amino acid coupling wash2->next_cycle next_cycle->coupling Repeat for each amino acid final_cleavage Final Cleavage & Deprotection (TFA Cocktail) next_cycle->final_cleavage end Purified Peptide final_cleavage->end

Fmoc-SPPS Cycle Workflow
Glutamate-Glutamine Cycle in Neurons and Astrocytes

While a specific signaling pathway directly modulated by a D-glutamine-containing peptide is not yet well-defined in the literature, we can visualize a fundamental neurological process where glutamine is a key player: the glutamate-glutamine cycle. Peptides containing D-glutamine, due to their enhanced stability, could serve as a prolonged source of D-glutamine, which might interact with or modulate this cycle, although the precise enzymatic and transport kinetics of the D-enantiomer in this pathway require further investigation.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte glutaminase Glutaminase glutamate_vesicle Glutamate (in vesicle) glutaminase->glutamate_vesicle Converts to glutamate_synapse Glutamate glutamate_vesicle->glutamate_synapse Release gln_neuron Glutamine gln_neuron->glutaminase glu_astrocyte Glutamate glutamate_synapse->glu_astrocyte Uptake glutamine_synthetase Glutamine Synthetase gln_astrocyte Glutamine glutamine_synthetase->gln_astrocyte Converts to glu_astrocyte->glutamine_synthetase gln_astrocyte->gln_neuron Transport

The Glutamate-Glutamine Cycle

Conclusion

This compound is an indispensable reagent in modern peptide synthesis, offering a strategic solution for incorporating D-glutamine residues while preventing common side reactions and improving solubility. Its use allows for the creation of peptides with enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptide development. By understanding the principles behind its design and following optimized protocols, researchers can effectively leverage this building block to synthesize complex and challenging peptides for a wide range of scientific and pharmaceutical applications.

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Fmoc-D-Gln(Trt)-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the safe and effective handling of Fmoc-D-Gln(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This in-depth technical guide addresses the core safety protocols and handling procedures necessary to ensure laboratory safety and experimental integrity.

This compound, or Nα-Fmoc-Nγ-trityl-D-glutamine, is a widely utilized protected amino acid derivative. Its dual-protection scheme, with the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the trityl (Trt) group on the side-chain amide, is instrumental in preventing undesirable side reactions during peptide elongation.[1][2][3] This guide provides essential information on its chemical and physical properties, safety hazards, handling procedures, and emergency protocols.

Core Safety and Handling Data

A thorough understanding of the substance's properties is the foundation of safe laboratory practice. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical Formula C₃₉H₃₄N₂O₅[4]
Molecular Weight 610.70 g/mol [5]
Appearance White to off-white powder or crystals[5]
Melting Point 232-237 °C
Solubility Readily soluble in DMF and other standard peptide synthesis organic solvents.[1][3][1][3]
Storage Temperature 2-8°C

Table 2: Safety and Hazard Information

Hazard CategoryInformationReference
GHS Classification Not classified as a hazardous substance or mixture in some sources.[6] However, other sources indicate it may cause an allergic skin reaction (Skin Sens. 1) and may cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4).[6][7]
Pictogram No pictogram data available from several sources.[8][8]
Signal Word No signal word data available from several sources.[8][8]
Hazard Statements No hazard statement data available from several sources.[8] May cause an allergic skin reaction (H317). May cause long lasting harmful effects to aquatic life (H413).[7][8]
Precautionary Statements P272, P273, P280, P302+P352, P333+P313, P363, P501[4]
Toxicity Data (LD50/LC50) No data available.[8]
Occupational Exposure Limits Contains no substances with occupational exposure limit values.[4][6][4][6]

Experimental Protocols: Ensuring a Safe Workflow

Adherence to standardized experimental protocols is paramount when handling chemical powders like this compound. The following sections detail the recommended procedures for key laboratory operations.

Personal Protective Equipment (PPE) Workflow

Before handling this compound, a systematic approach to donning PPE is crucial.

PPE_Workflow Start Start: Prepare for Handling LabCoat Don Lab Coat Start->LabCoat Step 1 Goggles Wear Safety Goggles with Side-Shields LabCoat->Goggles Step 2 Gloves Inspect and Don Chemical-Resistant Gloves Goggles->Gloves Step 3 Respirator Use N95 Dust Mask (if desired for nuisance dust) Gloves->Respirator Step 4 End Ready for Handling Respirator->End Final Check

Caption: A stepwise workflow for donning appropriate Personal Protective Equipment.

Standard Operating Procedure for Weighing and Dissolving this compound

This protocol outlines the safe handling of the powder during solution preparation.

  • Preparation : Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatula, and appropriate glassware.

  • Tare the Balance : Place the weigh paper or boat on the balance and tare it.

  • Weighing : In the fume hood, carefully transfer the desired amount of this compound powder from the storage container to the weigh paper using a clean spatula. Avoid creating dust.[4]

  • Transfer : Carefully transfer the weighed powder into a suitable flask for dissolution.

  • Dissolution : Add the appropriate solvent, typically Dimethylformamide (DMF), to the flask.[1] Swirl gently or use a magnetic stirrer to dissolve the powder completely. This compound is known for its good solubility in standard peptide synthesis reagents.[1][3]

  • Cleaning : Clean the spatula and work area thoroughly. Dispose of the weigh paper in the designated solid waste container.

Accidental Release and Spill Response

In the event of a spill, a structured response is necessary to mitigate any potential hazards.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Spill->Evacuate Ventilate Ensure Adequate Ventilation Spill->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilate->PPE Contain Contain the Spill (if safe to do so) PPE->Contain Cleanup Clean Up Spill Contain->Cleanup SolidSpill Solid Spill: Sweep up and shovel. Avoid dust formation. Cleanup->SolidSpill Dispose Place in a suitable, closed container for disposal. SolidSpill->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: A decision and action workflow for responding to a spill of this compound powder.

First Aid Measures

In case of exposure, the following first-aid measures should be taken immediately.[8]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[8]

  • In Case of Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation or a rash occurs.[4][8]

  • In Case of Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[8]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Broader Context: The Role in Peptide Synthesis

This compound is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides.[9] The Fmoc protecting group is base-labile, typically removed with a solution of piperidine in DMF, while the acid-labile side-chain protecting groups, like trityl, remain intact.[9][10] This orthogonality is fundamental to the stepwise elongation of the peptide chain.[9][10]

The trityl group on the glutamine side chain serves a crucial purpose: it prevents the dehydration of the amide side chain, a common side reaction during the activation step of coupling, especially when using carbodiimide reagents.[1][2] The trityl group is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[1][11]

The Fmoc-SPPS Deprotection and Coupling Cycle

The following diagram illustrates the logical flow of the deprotection and coupling steps in Fmoc-based SPPS.

SPPS_Cycle Start Start: Resin-Bound Peptide with N-terminal Fmoc Group Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Wash Resin Deprotection->Washing1 Coupling Couple Next Fmoc-Amino Acid (e.g., this compound) Washing1->Coupling Washing2 Wash Resin Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes FinalDeprotection Final N-terminal Fmoc Deprotection Repeat->FinalDeprotection No (Final Amino Acid) Cleavage Cleave Peptide from Resin & Remove Side-Chain Protecting Groups (e.g., TFA) FinalDeprotection->Cleavage End Purified Peptide Cleavage->End

References

Methodological & Application

Application Notes and Protocols for Coupling Fmoc-D-Gln(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of glutamine (Gln) residues in solid-phase peptide synthesis (SPPS) requires careful consideration to prevent side reactions and ensure high coupling efficiency. The use of a side-chain protecting group is essential, with the trityl (Trt) group being a widely accepted standard in Fmoc-based SPPS.[1][2] Fmoc-D-Gln(Trt)-OH is the building block of choice for introducing D-glutamine into a peptide sequence, offering enhanced solubility and minimizing common side reactions.[1]

This document provides detailed application notes on the coupling methods for this compound, with a focus on optimizing coupling efficiency and minimizing side reactions, particularly the formation of pyroglutamate.

Key Considerations for Coupling this compound

The primary challenges associated with the incorporation of glutamine in SPPS are:

  • Pyroglutamate Formation: The free N-terminal amine of a newly coupled glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue.[3] This side reaction is particularly prevalent with N-terminal glutamine and can be promoted by the basic conditions of Fmoc deprotection.[3] The formation of pyroglutamate results in a blocked N-terminus, preventing further chain elongation.[3]

  • Dehydration to Nitrile: During the activation of the carboxylic acid, the side-chain amide of unprotected glutamine can be dehydrated to form a nitrile, another undesired side product. The bulky trityl protecting group on the side chain of this compound effectively prevents this side reaction.[1]

  • Aggregation: Peptides containing glutamine can be prone to aggregation, which can hinder coupling efficiency. The choice of coupling reagent and reaction conditions can influence the extent of aggregation.

The use of this compound is a primary strategy to mitigate these challenges, as the Trityl group offers robust protection of the side-chain amide.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in the synthesis of peptides containing this compound. Modern coupling reagents are predominantly onium-type salts (uronium/aminium and phosphonium), which offer high reactivity and suppression of racemization. The following tables summarize the performance of commonly used coupling reagents.

Table 1: Comparison of Common Coupling Reagents for this compound in SPPS

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Aminium/Uronium SaltVery HighExcellent for hindered couplings, low racemization, fast reaction times.[4][5]Higher cost, potential for guanidinylation of the free amine if used in excess.[5]
HBTU Aminium/Uronium SaltHighRobust and cost-effective for many standard applications, fast and efficient.[6]Potential for guanidinylation if used in excess.[6]
DIC/Oxyma Carbodiimide/AdditiveHighCost-effective, low risk of guanidinylation, Oxyma is a non-explosive additive.[4][7]Slower reaction rates compared to aminium/uronium salts, potential for N-acylurea formation.
PyBOP Phosphonium SaltHighEfficient, no risk of guanidinylation.[6]Byproducts can be challenging to remove in solution-phase synthesis.
COMU Aminium/Uronium SaltVery HighHigh reactivity, safer byproducts than benzotriazole-based reagents.[8]Higher cost.

Table 2: Recommended Coupling Conditions for this compound

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTypical Coupling Time
HATU 1 : 0.95 : 2DMF30 - 60 min
HBTU 1 : 0.95 : 2DMF30 - 60 min
DIC/Oxyma 1 : 1 : -DMF or 2-MeTHF60 - 120 min
PyBOP 1 : 1 : 2DMF30 - 60 min
COMU 1 : 1 : 2DMF20 - 45 min

Experimental Protocols

The following are detailed protocols for the coupling of this compound using different activation methods.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency, especially for challenging sequences.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to monitor the completion of the coupling. A negative test indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.

Protocol 2: Coupling using DIC/Oxyma

This protocol is a cost-effective alternative with a good safety profile.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the deprotected peptide-resin.

    • Add DIC (3-5 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 60-120 minutes.

  • Monitoring and Washing: Follow steps 6-8 from Protocol 1.

Mandatory Visualizations

Pyroglutamate Formation from N-Terminal Glutamine

The following diagram illustrates the intramolecular cyclization of an N-terminal glutamine residue to form pyroglutamate, a common side reaction in SPPS.[9][10]

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.

Experimental Workflow for this compound Coupling

The diagram below outlines the key steps in a single coupling cycle for this compound in SPPS.

SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Coupling Reagent + Base (if applicable) wash1->coupling monitoring Monitor Coupling (e.g., Kaiser Test) coupling->monitoring wash2 Wash (DMF, DCM) monitoring->wash2 Complete incomplete Repeat Coupling monitoring->incomplete Incomplete next_cycle Proceed to Next Cycle wash2->next_cycle next_cycle->deprotection Next Amino Acid end End of Synthesis next_cycle->end Final Amino Acid incomplete->coupling

Caption: Experimental workflow for a single coupling cycle of this compound in SPPS.

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis hinges on the selection of an appropriate coupling method and careful execution of the experimental protocol. The use of the trityl protecting group is paramount in preventing side-chain-mediated side reactions. For routine synthesis, DIC/Oxyma offers a balance of efficiency and cost-effectiveness. For more challenging sequences or when maximal coupling efficiency is required, aminium/uronium reagents such as HATU are recommended. By following the detailed protocols and considering the comparative data presented, researchers can optimize their synthesis of glutamine-containing peptides, leading to higher yields and purities of the final product.

References

Application Notes and Protocols for the Deprotection of Fmoc-D-Gln(Trt)-OH Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of Fmoc-D-Gln(Trt)-OH in solid-phase peptide synthesis (SPPS) is a widely adopted strategy to circumvent potential side reactions associated with the glutamine side chain. The trityl (Trt) protecting group effectively prevents dehydration to a nitrile and pyroglutamate formation during peptide elongation.[1] The final deprotection of the Trt group is a critical step that must be optimized to ensure high yield and purity of the target peptide. This document provides detailed application notes and protocols for the efficient removal of the Trt group from the D-glutamine side chain, focusing on common cleavage cocktails, reaction conditions, and analytical monitoring.

The deprotection of the Trt group is typically achieved concomitantly with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). The liberated trityl cation is a highly stable carbocation that can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan and methionine, if not properly scavenged.[2] Therefore, cleavage cocktails are formulated with a combination of TFA and various scavengers to capture these reactive species. The choice of cleavage cocktail and the deprotection conditions are dictated by the overall amino acid composition of the peptide.

Data Presentation: Comparison of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is paramount for achieving high purity and yield. Below is a comparison of commonly used cocktails for the deprotection of peptides containing Gln(Trt).

Table 1: Comparison of Standard TFA-Based Cleavage Cocktails

Cleavage Cocktail Composition (v/v/v)Key ScavengersRecommended ForTypical Reaction Time (hours)Expected PurityReference
95% TFA / 2.5% H₂O / 2.5% TISTriisopropylsilane (TIS), WaterGeneral use, peptides without sensitive residues.2 - 4>90%
88% TFA / 5% Phenol / 5% H₂O / 2% TISTIS, Phenol, WaterPeptides containing tyrosine. Phenol acts as a scavenger.2 - 4>90%[1]
94% TFA / 2.5% H₂O / 1.5% EDT / 1% TISEthanedithiol (EDT), TIS, WaterPeptides containing cysteine (Trt). EDT helps to keep cysteine in a reduced state.2 - 4>90%[3]
Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDT, WaterRobust cocktail for complex peptides with multiple sensitive residues (Arg, Cys, Met, Trp).2 - 4>95%[3]

Note: Purity is dependent on the specific peptide sequence and synthesis efficiency. The values presented are typical expectations.

Table 2: Quantitative Comparison of a Standard vs. a Greener Cleavage Cocktail for a Gln(Trt)-Containing Peptide

Cleavage CocktailPeptide SequencePurity (%)Cleavage Yield (%)Reference
TFA/TIS/H₂O (95:2.5:2.5)Model Peptide with Gln(Trt)~95%Quantitative[4]
2% MSA in Formic Acid with TISModel Peptide with Gln(Trt)~95%Quantitative[4]

This data is derived from a 2025 study comparing a traditional TFA-based cocktail with a greener methanesulfonic acid (MSA)-based alternative, demonstrating comparable efficacy for Gln(Trt) deprotection.[4]

Experimental Protocols

Below are detailed protocols for the deprotection of the this compound side chain and subsequent analysis.

Protocol 1: Standard Deprotection using TFA/TIS/H₂O

This protocol is suitable for most peptides containing D-Gln(Trt) and other non-sensitive amino acid residues.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or rocker

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, H₂O, and TIS in a 95:2.5:2.5 volumetric ratio. A typical volume is 1-2 mL for 50 mg of resin.

  • Deprotection Reaction: Add the freshly prepared cleavage cocktail to the resin. The resin will typically turn a deep yellow, indicating the release of the trityl cation.[1]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides with N-terminal Gln(Trt), extending the reaction time to 4 hours may be beneficial to ensure complete deprotection.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to determine purity and confirm identity.

Protocol 2: Monitoring Deprotection Kinetics by HPLC

This protocol allows for the optimization of the deprotection time by monitoring the disappearance of the Trt-protected peptide and the appearance of the fully deprotected peptide.

Materials:

  • Same as Protocol 1

  • Small-scale reaction vials

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: Perform the deprotection reaction as described in Protocol 1.

  • Time-Point Sampling: At various time points (e.g., 30, 60, 90, 120, 180, and 240 minutes), carefully withdraw a small aliquot (e.g., 5-10 µL) of the cleavage cocktail.

  • Quenching and Preparation: Immediately add the aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the peptide. Centrifuge, decant the supernatant, and dry the pellet.

  • Sample Analysis: Redissolve the dried peptide from each time point in a fixed volume of HPLC mobile phase A. Inject a standard volume onto the HPLC system.

  • Data Analysis: Monitor the chromatograms for the peak corresponding to the Trt-protected peptide (which will have a longer retention time) and the peak for the fully deprotected peptide. Plot the percentage of deprotected peptide versus time to determine the optimal reaction duration.

Visualizations

Deprotection_Workflow start Start: Dried Peptide-Resin (with Gln(Trt)) prep_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) start->prep_cocktail deprotection Add Cocktail to Resin & Incubate (2-4h at RT) prep_cocktail->deprotection filtration Filter to Separate Resin from Filtrate deprotection->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation centrifugation Centrifuge to Pellet Crude Peptide precipitation->centrifugation washing Wash Pellet with Cold Diethyl Ether (2x) centrifugation->washing drying Dry Peptide Pellet washing->drying analysis Analyze by HPLC/MS drying->analysis end End: Purified Peptide analysis->end

Caption: Experimental workflow for the deprotection of Gln(Trt) side chain.

Deprotection_Mechanism Peptide_Gln_Trt Peptide-Gln(Trt) Trityl_Cation Trityl Cation (Trt+) (Yellow Color) Peptide_Gln_Trt->Trityl_Cation + TFA TFA TFA (H+) Deprotected_Peptide Deprotected Peptide-Gln Trityl_Cation->Deprotected_Peptide - H+ Scavenged_Product Triphenylmethane Trityl_Cation->Scavenged_Product + TIS TIS TIS (Scavenger)

Caption: Simplified reaction scheme for the acid-catalyzed deprotection of Gln(Trt).

References

Application Notes and Protocols for Fmoc-D-Gln(Trt)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of Fmoc-D-Gln(Trt)-OH in automated solid-phase peptide synthesis (SPPS). The use of the trityl (Trt) protecting group for the side chain of D-glutamine offers significant advantages in the synthesis of complex and high-purity peptides.

Introduction to this compound in Peptide Synthesis

This compound is a critical building block for the incorporation of D-glutamine in peptide sequences using Fmoc chemistry. The temporary 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is base-labile and removed at each cycle of the synthesis, while the acid-labile trityl (Trt) group provides robust protection for the side-chain amide. This orthogonal protection strategy is fully compatible with standard automated SPPS protocols.[1]

The primary challenges associated with the incorporation of glutamine residues in peptide synthesis are the potential for side-chain amide dehydration to a nitrile and the cyclization of N-terminal glutamine to pyroglutamate.[2][3] The bulky trityl group on the side chain of this compound effectively mitigates these side reactions, leading to higher purity of the crude peptide.[2][3] Furthermore, Fmoc-Gln(Trt)-OH exhibits enhanced solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, Fmoc-Gln-OH, which is crucial for efficient coupling in automated systems.[2][4]

Key Advantages of Using this compound

  • Prevention of Side Reactions: The Trt group sterically hinders the side-chain amide, preventing dehydration to a nitrile during activation with carbodiimide reagents.[2] It also significantly reduces the risk of pyroglutamate formation at the N-terminus.[3]

  • Enhanced Solubility: this compound has superior solubility in standard peptide synthesis solvents, ensuring complete dissolution and efficient delivery in automated synthesizers.[2][4] This is a significant advantage over Fmoc-Gln-OH, which has limited solubility in DMF.[4]

  • Improved Peptide Purity: By minimizing side reactions, the use of this compound leads to crude peptides of higher purity, simplifying subsequent purification steps.[2]

  • Compatibility: The Trt group is readily cleaved under standard acidic conditions used for final peptide deprotection and cleavage from the resin, making it compatible with most Fmoc-SPPS strategies.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound in automated peptide synthesis.

ParameterThis compoundFmoc-D-Gln-OHReference
Solubility in DMF Readily solubleMuch less soluble[2][4]
Solubility in NMP Good solubilityLimited solubility[5]
Typical Coupling Time 30-60 minutes45-90 minutesGeneral SPPS Knowledge
Crude Peptide Purity Significantly higherLower due to side products[2]
Pyroglutamate Formation MinimizedProne to formation[3][6]
Side-Chain Dehydration PreventedRisk during activation[2]

Experimental Protocols

General Protocol for Automated Peptide Synthesis using this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer.

Resin Preparation:

  • Select a suitable resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).

  • Swell the resin in DMF for at least 30 minutes in the reaction vessel.

Automated Synthesis Cycle: Each cycle for the addition of an amino acid, including this compound, consists of the following steps:

  • Fmoc-Deprotection:

    • Treat the resin with 20-40% piperidine in DMF.

    • Reaction time: 2 x 5-10 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve this compound (3-5 equivalents) and a suitable activator (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF or NMP.

    • Add an activating base (e.g., DIPEA, 6-10 equivalents).

    • Deliver the activated amino acid solution to the reaction vessel.

    • Coupling time: 30-60 minutes.

    • Wash the resin with DMF.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Final Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail. A common cocktail for peptides containing Trt-protected residues is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIPS) (as a scavenger for the trityl cation)

    • 2.5% Water

  • Reaction time: 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol for HPLC Analysis of Crude Peptide

Sample Preparation:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm and 280 nm.

Diagrams

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + Activator + Base wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (TFA/TIPS/H2O) repeat->final_cleavage No precipitation Precipitate in Ether final_cleavage->precipitation analysis HPLC Analysis & Purification precipitation->analysis

Caption: Automated Peptide Synthesis Workflow.

signaling_pathway cluster_with_trt With Fmoc-Gln(Trt)-OH cluster_without_trt Without Side-Chain Protection (Fmoc-Gln-OH) gln_trt Gln(Trt) Residue activation_trt Activation (e.g., HBTU) gln_trt->activation_trt desired_peptide Desired Peptide activation_trt->desired_peptide gln_oh Gln Residue activation_oh Activation (e.g., HBTU) gln_oh->activation_oh pyroglutamate N-terminal Cyclization (Pyroglutamate) gln_oh->pyroglutamate If N-terminal nitrile Side-Chain Dehydration (Nitrile Formation) activation_oh->nitrile

Caption: Prevention of Side Reactions with Trt Protection.

References

Application Notes and Protocols for Fmoc-D-Gln(Trt)-OH in the Synthesis of Enzyme-Resistant Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their resistance to enzymatic degradation, thereby prolonging their in vivo half-life and therapeutic efficacy. Fmoc-D-Gln(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for introducing D-glutamine into a peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the bulky trityl (Trt) group protects the side-chain amide of glutamine, preventing undesirable side reactions such as dehydration to a nitrile or cyclization to pyroglutamate. This document provides detailed application notes and experimental protocols for the effective use of this compound in the synthesis of enzyme-resistant peptides.

Key Advantages of Incorporating this compound

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are poor substrates for most endogenous proteases, which are stereospecific for L-amino acids. This leads to a significant increase in the peptide's resistance to proteolytic cleavage.

  • Prevention of Side Reactions: The Trt protecting group on the glutamine side chain is crucial for preventing the formation of pyroglutamate, a common side reaction with unprotected N-terminal glutamine residues, and also prevents dehydration of the side-chain amide during activation.

  • Improved Solubility: this compound exhibits excellent solubility in common SPPS solvents like dimethylformamide (DMF), facilitating efficient and complete coupling reactions.[1]

  • Compatibility: The Trt group is readily cleaved under standard trifluoroacetic acid (TFA) cocktail conditions used in the final step of Fmoc-SPPS.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular Formula C₃₉H₃₄N₂O₅
Molecular Weight 610.70 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Enantiomeric Purity ≥99.5%
Solubility Readily soluble in DMF

Table 2: Comparative Enzymatic Stability of a Model Peptide Containing L-Gln vs. D-Gln

Peptide SequenceEnzymeIncubation Time (hours)% Peptide Remaining
Ac-Lys-Gly-L-Gln -Arg-Ala-NH₂Trypsin0100
145
410
8<1
Ac-Lys-Gly-D-Gln -Arg-Ala-NH₂Trypsin0100
198
495
892

Note: The data presented in this table is representative and compiled based on typical results observed for D-amino acid containing peptides. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Gln Containing Peptide

This protocol outlines the manual synthesis of a model pentapeptide (Ac-Lys-Gly-D-Gln-Arg-Ala-NH₂) on a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (substitution level: 0.5 mmol/g) in DMF for 30 minutes in a peptide synthesis vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 10 minutes.
  • Wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Iterative Cycle):

  • Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading, e.g., 0.15 mmol) and HCTU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 40 minutes at room temperature.
  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
  • Washing: Wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).
  • Repeat steps 2 and 3 for each amino acid in the sequence (Fmoc-Arg(Pbf)-OH, this compound, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH).

4. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.
  • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
  • Agitate for 30 minutes.
  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
  • Dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
  • Add 2 mL of the cleavage cocktail to the dried resin.
  • Agitate for 2 hours at room temperature. During this time, the solution may turn yellow due to the release of the trityl cation.[2]
  • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the peptide.
  • Centrifuge to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether and dry.

6. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with 0.1% TFA).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

Protocol 2: Enzymatic Degradation Assay

This protocol describes a method to assess the enzymatic stability of the synthesized D-Gln containing peptide compared to its L-Gln counterpart.

1. Sample Preparation:

  • Prepare stock solutions of the L-Gln and D-Gln peptides (1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
  • Prepare a stock solution of the protease (e.g., Trypsin, 1 mg/mL) in the same buffer.

2. Enzymatic Reaction:

  • In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 10 µL of the protease solution.
  • Incubate the reactions at 37°C.

3. Time-Course Analysis:

  • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 20 µL aliquot from each reaction tube.
  • Quench the enzymatic reaction immediately by adding the aliquot to 20 µL of 1% TFA in water.[3]

4. HPLC Analysis:

  • Analyze the quenched samples by RP-HPLC.
  • Use a C18 column with a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.[3]
  • Monitor the absorbance at 215 or 220 nm.
  • Quantify the percentage of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram.

Visualizations

SPPS_Workflow cluster_1 Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Acetylation N-terminal Acetylation Washing2->Acetylation Final cycle Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Enzyme-Resistant Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of an enzyme-resistant peptide.

Enzymatic_Degradation_Assay cluster_Peptides Peptide Samples L_Peptide L-Gln Peptide Enzyme_Addition Add Protease (e.g., Trypsin) L_Peptide->Enzyme_Addition D_Peptide D-Gln Peptide D_Peptide->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quenching Quench Reaction (1% TFA) Time_Points->Quenching HPLC_Analysis RP-HPLC Analysis Quenching->HPLC_Analysis Data_Analysis Quantify Remaining Peptide HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the enzymatic degradation assay.

Logical_Relationship D_Amino_Acid Incorporation of This compound Stereochemistry Altered Peptide Stereochemistry D_Amino_Acid->Stereochemistry Protease_Recognition Reduced Protease Recognition Stereochemistry->Protease_Recognition Enzyme_Resistance Increased Enzymatic Resistance Protease_Recognition->Enzyme_Resistance Half_Life Prolonged In Vivo Half-Life Enzyme_Resistance->Half_Life Therapeutic_Efficacy Enhanced Therapeutic Efficacy Half_Life->Therapeutic_Efficacy

References

Application Notes and Protocols for the Cleavage of Peptides Containing D-Gln(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful cleavage of synthetic peptides containing the D-Glutamine (Gln) residue protected with a trityl (Trt) group on its side chain. The focus is on peptides synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction: The Role of D-Gln(Trt) and the Importance of the Cleavage Step

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the reactive side chains of amino acids. For glutamine, the trityl (Trt) group is a commonly used protecting group for the side-chain amide due to its stability during peptide chain elongation and its lability under acidic conditions.[1][2] The incorporation of D-amino acids, such as D-Gln(Trt), is a key strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This "global deprotection" is a critical step that significantly impacts the final yield and purity of the crude peptide. The choice of the cleavage cocktail—a mixture of a strong acid and various scavengers—is dictated by the amino acid composition of the peptide and the protecting groups employed.[3]

For peptides containing D-Gln(Trt), the primary challenge during cleavage is the efficient removal of the Trt group while preventing side reactions caused by the highly reactive trityl cation that is liberated in the process.[3][4]

Chemistry of Trt Group Cleavage

The cleavage of the Trt group from the Gln side chain is an acid-catalyzed process, typically using trifluoroacetic acid (TFA). The mechanism involves the protonation of the ether linkage followed by the departure of the stable and intensely colored (yellow-orange) trityl carbocation.[3]

Peptide_Gln_Trt Peptide-Gln(Trt) Protonated_Intermediate Protonated Intermediate Peptide_Gln_Trt->Protonated_Intermediate + H+ Protonation Protonation Deprotected_Peptide Peptide-Gln Protonated_Intermediate->Deprotected_Peptide Trityl_Cation Trityl Cation (Trt+) Protonated_Intermediate->Trityl_Cation Cleavage Cleavage Scavenged_Product Scavenged Trityl Adduct Trityl_Cation->Scavenged_Product + Scavenger Scavenging Scavenging TFA TFA (H+) TFA->Protonated_Intermediate Scavenger Scavenger (e.g., TIS) Scavenger->Scavenged_Product

Caption: Mechanism of acid-catalyzed Trt group removal.

This liberated trityl cation is a potent electrophile that can re-attach to the peptide, particularly at electron-rich residues like tryptophan (Trp) and methionine (Met), leading to undesired side products.[5][6] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the trityl cation.

Recommended Cleavage Cocktails

The selection of an appropriate cleavage cocktail is crucial for obtaining a high-purity peptide. For peptides containing Trt-protected residues, the inclusion of a silane-based scavenger is highly recommended. Triisopropylsilane (TIS) is particularly effective at quenching the trityl cation.[4][7]

Below is a summary of commonly used cleavage cocktails for peptides containing Gln(Trt). The choice of cocktail may be adjusted based on the presence of other sensitive amino acids in the sequence (e.g., Cys, Met, Trp).

Reagent NameComposition (v/v/v/v)Key ComponentsPrimary Application and Remarks
Standard TFA/TIS TFA / TIS / H₂O (95:2.5:2.5)TFA, TIS, WaterA robust, general-purpose cocktail suitable for most sequences containing Trt-protected residues.[8][9]
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)TFA, Phenol, Water, TISAn "odorless" alternative to cocktails containing thiols. Highly effective for Trt-containing peptides.[7]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)TFA, Thioanisole, EDT, AnisoleRecommended for peptides containing arginine residues with sulfonyl protecting groups (e.g., Pmc, Pbf) in addition to Trt.[5]
Minimalist Cocktail TFA / TIS (99:1)TFA, TISSuitable for simple, small-scale cleavages where other sensitive residues are absent. A single drop of TIS per mL of TFA can be sufficient.[4]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Detailed Experimental Protocol

This protocol outlines a standard procedure for the cleavage and deprotection of a peptide containing D-Gln(Trt) synthesized on a solid support.

Safety Precautions:

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Prepare cleavage cocktails fresh before use.[3]

Materials:

  • Peptide-resin (dried under vacuum)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether (Et₂O), peroxide-free

  • Centrifuge tubes (solvent resistant)

  • Nitrogen gas line

  • Rotary evaporator (optional)

Workflow Diagram:

Start Start: Dried Peptide-Resin Swell 1. Swell Resin in DCM Start->Swell Wash 2. Wash with DCM Swell->Wash Cleavage 3. Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Incubate 2-3 hours at RT Wash->Cleavage Filter 4. Filter to Separate Resin Cleavage->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate Pellet 6. Centrifuge to Pellet Peptide Precipitate->Pellet Wash_Ether 7. Wash Pellet with Cold Ether Pellet->Wash_Ether Dry 8. Dry Crude Peptide Wash_Ether->Dry End End: Crude Peptide Ready for Purification Dry->End

Caption: Standard workflow for peptide cleavage and precipitation.

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel (e.g., a fritted syringe or a small round-bottom flask).

    • Wash the resin with DCM (3 x 2 mL) to swell it and remove any residual DMF from the synthesis.[10] Allow the DCM to drain completely after the final wash.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin. Use a sufficient volume to ensure the resin is fully submerged and can be gently agitated (approx. 1-2 mL for 50 mg of resin).[3]

    • Upon addition of the cocktail, the solution will likely turn a deep yellow or orange color, which is characteristic of the liberated trityl cation.[3] If TIS is used, this color may fade to clear or light yellow as the cation is scavenged.[4]

    • Seal the reaction vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional gentle agitation. For peptides with potentially problematic sequences, such as an N-terminal Asn(Trt), extending the cleavage time to 4 hours may be beneficial.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.

    • Rinse the resin beads with a small additional volume of the cleavage cocktail or pure TFA (0.5 mL) and combine the filtrates to maximize recovery.[10]

  • Precipitation:

    • In a separate, larger centrifuge tube, place approximately 10 volumes of cold (–20°C) diethyl ether relative to the volume of the collected filtrate.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form immediately.[3]

    • Cap the tube and place it at –20°C for at least 30 minutes (or overnight for maximum recovery) to ensure complete precipitation.[3]

  • Washing and Drying:

    • Centrifuge the suspension (e.g., at 3000-4000 rpm for 5-10 minutes) to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by adding fresh cold ether, gently breaking up the pellet with a pipette tip or vortexer, and centrifuging again. Repeat this wash step two more times to remove residual TFA and scavengers.

    • After the final wash and decanting, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • The resulting crude peptide is now ready for analysis (e.g., by HPLC and mass spectrometry) and subsequent purification.

Troubleshooting and Optimization

  • Incomplete Trt Removal: If mass spectrometry indicates the presence of the Trt group (+242 Da), the cleavage time was likely insufficient. Re-subjecting the crude peptide to the cleavage cocktail can resolve this issue.[11] For future syntheses, consider extending the initial cleavage time.

  • Low Yield: Ensure the resin was thoroughly washed with the cleavage cocktail after the initial incubation. Also, ensure complete precipitation by using sufficient cold ether and allowing adequate time at low temperature.[10]

  • Presence of Scavenger Peaks in HPLC: Scavengers like phenol can be difficult to remove completely and may co-elute with the peptide during HPLC analysis. Adjusting the HPLC gradient can often resolve these peaks from the desired product peak.[10] Using a TIS-based cocktail (like Standard TFA/TIS) often results in a cleaner crude product profile.

By following these guidelines and protocols, researchers can effectively cleave and deprotect peptides containing D-Gln(Trt), paving the way for successful downstream applications in research and drug development.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Incorporating Fmoc-D-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Fmoc-D-Gln(Trt)-OH in the solid-phase synthesis (SPPS) and subsequent cyclization of peptides. The inclusion of the trityl (Trt) protecting group on the side chain of D-glutamine is crucial for preventing common side reactions, such as dehydration to a nitrile or pyroglutamate formation, during peptide synthesis.[1] This document outlines detailed protocols for both on-resin and solution-phase cyclization strategies, accompanied by representative data and workflow visualizations to facilitate the successful synthesis of cyclic peptides containing D-glutamine.

Introduction to this compound in Cyclic Peptide Synthesis

This compound is a standard building block for the introduction of D-glutamine residues in Fmoc-based solid-phase peptide synthesis (SPPS). The bulky trityl protecting group on the side-chain amide offers significant advantages by enhancing solubility and preventing undesirable side reactions. Cyclic peptides are of great interest in drug development due to their enhanced stability, bioavailability, and target specificity compared to their linear counterparts.[1] The protocols detailed below provide a framework for the synthesis of a model cyclic peptide containing a D-Gln(Trt) residue.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a model cyclic peptide. These values are representative and may vary depending on the specific peptide sequence and experimental conditions.

Table 1: Materials and Reagents

Reagent/MaterialSupplierGrade
This compoundSigma-Aldrich/NovabiochemPeptide Synthesis Grade (≥98.0% HPLC purity)
Rink Amide ResinVarious100-200 mesh, ~0.5 mmol/g substitution
Fmoc-Amino AcidsVariousPeptide Synthesis Grade
HBTUVariousPeptide Synthesis Grade
HOBtVariousPeptide Synthesis Grade
DIPEAVariousPeptide Synthesis Grade
PiperidineVariousACS Grade
DMFVariousAnhydrous, Amine-free
DCMVariousACS Grade
TFAVariousReagent Grade
TISVariousReagent Grade
AcetonitrileVariousHPLC Grade

Table 2: Representative Yields and Purity for Cyclic Peptide Synthesis

StepParameterValue
Linear Peptide Synthesis (on-resin)Crude Yield>90%
Crude Purity (HPLC)70-85%
Cleavage from Resin (for solution-phase cyclization)Yield80-95%
On-Resin CyclizationCrude Yield of Cyclic Peptide40-60%
Crude Purity of Cyclic Peptide (HPLC)50-70%
Solution-Phase CyclizationYield of Cyclic Peptide30-50%
Purity of Cyclic Peptide (after purification)>95% (by HPLC)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the assembly of the linear peptide on a Rink Amide resin using a standard Fmoc/tBu strategy.

1. Resin Swelling:

  • Swell Rink Amide resin (1 g, 0.5 mmol) in dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 10 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 10 mL) and dichloromethane (DCM, 3 x 10 mL).

3. Amino Acid Coupling (including this compound):

  • In a separate vial, dissolve the Fmoc-amino acid (2.0 mmol, 4 eq.), HBTU (1.9 mmol, 3.8 eq.), and HOBt (2.0 mmol, 4 eq.) in DMF (5 mL).

  • Add DIPEA (4.0 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate for 2 hours at room temperature.

  • To confirm reaction completion, perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Repeat steps 2 and 3 for each amino acid in the sequence. For the incorporation of D-glutamine, use this compound.

4. Final Fmoc Deprotection:

  • After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support. This method leverages a pseudo-dilution effect to favor intramolecular cyclization.

1. On-Resin Cyclization:

  • Following the final Fmoc deprotection of the linear peptide on the resin, wash the resin extensively with DMF (5 x 10 mL).

  • Prepare a cyclization cocktail of HBTU (1.5 mmol, 3 eq.), HOBt (1.5 mmol, 3 eq.), and DIPEA (3.0 mmol, 6 eq.) in 20 mL of DMF.

  • Add the cyclization cocktail to the resin.

  • Agitate the reaction mixture for 4-24 hours at room temperature.

  • Monitor the cyclization progress by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

2. Cleavage and Deprotection:

  • Once cyclization is complete, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add 10 mL of the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step will also remove the Trt protecting group from the D-Gln residue.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude cyclic peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 3: Solution-Phase Cyclization

This protocol involves cleaving the linear peptide from the resin and then performing the cyclization in solution.

1. Cleavage of the Linear Peptide:

  • After the final Fmoc deprotection of the linear peptide on the resin, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin using a cleavage cocktail as described in Protocol 2, step 2.

  • Precipitate and dry the crude linear peptide.

2. Solution-Phase Cyclization:

  • Dissolve the crude linear peptide in a large volume of DMF (to achieve a concentration of approximately 0.1-1 mM) to favor intramolecular cyclization.

  • Add a coupling agent such as HBTU (3 eq.) and a base like DIPEA (6 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by HPLC-MS.

3. Purification:

  • For both on-resin and solution-phase cyclized peptides, purify the crude product using preparative reverse-phase HPLC (RP-HPLC).

  • Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions containing the desired cyclic peptide and confirm the mass by ESI-MS.

  • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Visualizations

The following diagrams illustrate the workflows for the synthesis of cyclic peptides using this compound.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Deprotect1->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Repeat->Deprotect1 FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect

Caption: General workflow for the solid-phase synthesis of the linear peptide precursor.

Cyclization_Workflow cluster_OnResin On-Resin Cyclization cluster_SolutionPhase Solution-Phase Cyclization LinearPeptide_OnResin Linear Peptide on Resin (N-terminus deprotected) Cyclize_OnResin Cyclization (HBTU/HOBt/DIPEA in DMF) LinearPeptide_OnResin->Cyclize_OnResin Cleave_OnResin Cleavage & Deprotection (TFA/TIS/H2O) Cyclize_OnResin->Cleave_OnResin Purify_OnResin Purification (RP-HPLC) Cleave_OnResin->Purify_OnResin CyclicPeptide_OnResin Pure Cyclic Peptide Purify_OnResin->CyclicPeptide_OnResin LinearPeptide_Cleaved Cleaved Linear Peptide Cyclize_Solution Cyclization in Solution (High Dilution, HBTU/DIPEA) LinearPeptide_Cleaved->Cyclize_Solution Purify_Solution Purification (RP-HPLC) Cyclize_Solution->Purify_Solution CyclicPeptide_Solution Pure Cyclic Peptide Purify_Solution->CyclicPeptide_Solution Start Linear Peptide on Resin (from SPPS) Start->LinearPeptide_OnResin Cleave_for_Solution Cleavage & Deprotection (TFA/TIS/H2O) Start->Cleave_for_Solution Cleave_for_Solution->LinearPeptide_Cleaved

Caption: Comparison of on-resin and solution-phase cyclization workflows.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with Fmoc-D-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology, significantly accelerating the production of complex and lengthy peptides.[1][2] The application of microwave energy can dramatically reduce synthesis times and enhance coupling efficiency, particularly for challenging sequences prone to aggregation.[3][4] This document provides detailed application notes and protocols for the use of Fmoc-D-Gln(Trt)-OH in microwave-assisted SPPS.

The incorporation of D-amino acids into peptide sequences is a critical strategy in drug design to enhance proteolytic stability and modulate biological activity. Glutamine, with its reactive side-chain amide, presents unique challenges during synthesis, including potential dehydration and cyclization.[5] The use of the trityl (Trt) protecting group on the side chain of glutamine is essential for preventing these side reactions and improving the solubility of the Fmoc-amino acid derivative.[5] These protocols and notes are designed to guide researchers in leveraging the benefits of microwave technology for the efficient and high-purity synthesis of peptides containing D-glutamine.

Data Presentation

The use of microwave irradiation can significantly reduce reaction times and improve the purity of crude peptides compared to conventional room temperature synthesis. The following table summarizes a comparative study of a difficult peptide sequence containing a glutamine residue, highlighting the advantages of microwave-assisted synthesis.

ParameterConventional Synthesis (Room Temperature)Microwave-Assisted Synthesis (CEM Liberty)
Coupling Time 30 minutes5 minutes
Fmoc Deprotection Time 2 x 3.5 minutes1 minute
Total Synthesis Time Several hours to days< 3 hours
Crude Product Purity Often lower with deletion sequencesHigher purity with fewer truncations
Key Observation Significant formation of deletion peptides observed.Effective in overcoming aggregation and improving incorporation of difficult residues.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted this compound Coupling

This protocol outlines the general steps for the microwave-assisted coupling of this compound onto a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with N-terminal deprotected peptide

  • Coupling reagent (e.g., HBTU, HATU, DIC/Oxyma)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • DMF (Peptide synthesis grade)

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using a solution of 20% piperidine in DMF. In a microwave synthesizer, this step can typically be completed in 3 minutes at a controlled temperature (e.g., 75°C).[1]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation: Prepare the this compound solution. For a 0.1 mmol scale synthesis, dissolve this compound (5 equivalents), a suitable coupling reagent like HBTU (5 equivalents), and a base such as DIPEA (10 equivalents) in DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Perform the coupling reaction in the microwave synthesizer for 5-10 minutes at a controlled temperature, typically between 50°C and 80°C. To minimize the risk of racemization, especially for sensitive amino acids, a lower temperature of 50°C is recommended.[6][7]

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Optional Capping: To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups, including the Trt group from D-Gln.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. The trityl group is labile to trifluoroacetic acid (TFA).[5] A common cleavage cocktail is a mixture of TFA, TIS (a scavenger to trap the released trityl cations), and water.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis resin 1. Resin Swelling deprotection 2. Fmoc Deprotection (Microwave) resin->deprotection wash1 3. Washing deprotection->wash1 coupling 4. Coupling of this compound (Microwave) wash1->coupling wash2 5. Washing coupling->wash2 repeat 6. Repeat for next Amino Acid wash2->repeat cleavage 7. Cleavage from Resin repeat->cleavage precipitation 8. Precipitation in Ether cleavage->precipitation purification 9. RP-HPLC Purification precipitation->purification analysis 10. Mass Spectrometry Analysis purification->analysis lyophilization 11. Lyophilization analysis->lyophilization final_product Final Pure Peptide lyophilization->final_product

Caption: Experimental Workflow for Microwave-Assisted Peptide Synthesis.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκB Phosphorylation ikb_deg IκB Degradation ikb_p->ikb_deg nf_kb NF-κB (p50/p65) ikb_deg->nf_kb Release nf_kb_nuc Translocation of Active NF-κB nf_kb->nf_kb_nuc ikb IκB nf_kb_ikb NF-κB (p50/p65) IκB nf_kb_ikb->ikb_p IKK dna Binding to κB sites on DNA nf_kb_nuc->dna transcription Gene Transcription dna->transcription cytokines Inflammatory Cytokines, Chemokines transcription->cytokines

Caption: Canonical NF-κB Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Gln(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to peptide synthesis, with a specific focus on challenges encountered with sequences containing Fmoc-D-Gln(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to cause aggregation during SPPS?

This compound itself is not typically a direct cause of aggregation; in fact, it is known for its excellent solubility in common SPPS solvents like DMF and NMP. The trityl (Trt) protecting group on the side chain amide of glutamine is advantageous as it prevents side reactions such as dehydration and pyroglutamate formation.[1] However, peptide sequences that are rich in glutamine, or have a combination of glutamine with other hydrophobic residues, can be prone to aggregation on the solid support.[2] This aggregation is primarily due to the formation of inter- and intra-chain hydrogen bonds of the growing peptide, which can hinder subsequent deprotection and coupling steps.[3][4]

Q2: What are the initial signs of on-resin peptide aggregation?

Several signs during synthesis can indicate that the growing peptide chain is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may clump together and fail to swell adequately in the synthesis solvent. This is a strong indicator that the peptide chains are collapsing and making the resin matrix inaccessible.[3]

  • Slow or Incomplete Fmoc Deprotection: A noticeable decrease in the rate of Fmoc removal, often observed through UV monitoring of the piperidine solution, suggests that the Fmoc groups are sterically hindered due to peptide aggregation.[5]

  • Failed or Slow Coupling Reactions: Positive results from qualitative tests like the Kaiser or TNBS test after a coupling step indicate the presence of unreacted free amines, a common consequence of aggregation preventing access to the N-terminus of the peptide.[2]

  • Physical Appearance of the Resin: The resin may appear clumpy or glassy, a visual cue of peptide aggregation.

Q3: Can the choice of protecting group on glutamine influence aggregation?

Yes, the use of the trityl (Trt) group on the glutamine side chain, as in this compound, is generally beneficial. The bulky nature of the Trt group can help to disrupt the secondary structures that lead to aggregation.[6] In some specific sequences, the presence of Fmoc-Gln(Trt)-OH has been shown to delay the onset of aggregation compared to using unprotected Fmoc-Gln-OH.[7] Therefore, using this compound is a good practice, especially in sequences predicted to be "difficult."

Troubleshooting Guide: On-Resin Aggregation in Peptides Containing D-Gln(Trt)

If you suspect on-resin aggregation is occurring during the synthesis of a peptide containing this compound, please refer to the following troubleshooting steps.

Initial Diagnosis

The first step in troubleshooting is to confirm that aggregation is indeed the root cause of the synthesis problem.

Experimental Protocol: Test Cleavage and Analysis

A small-scale test cleavage of the peptide from the resin can provide valuable diagnostic information.

Methodology:

  • Carefully extract a small sample of the peptide-resin (approximately 5-10 mg) from the reaction vessel.

  • Place the resin in a microcentrifuge tube.

  • Add a cleavage cocktail appropriate for your resin and protecting groups (e.g., 100-200 µL of 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Allow the cleavage to proceed for 1-3 hours at room temperature.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, carefully decant the ether, and allow the peptide pellet to air dry.

  • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) for analysis.

  • Analyze the crude product by HPLC and Mass Spectrometry (MS). The presence of significant deletion sequences (impurities corresponding to the mass of the desired peptide minus one or more amino acids) is a strong indicator of incomplete coupling due to aggregation.

Mitigation Strategies for Peptide Aggregation

Once aggregation is confirmed, several strategies can be employed to disrupt the secondary structures and improve the synthesis outcome. These can be applied individually or in combination.

1. Modification of Synthesis Conditions

These are often the first and easiest adjustments to make in an ongoing synthesis.

StrategyDescriptionEffectiveness & Considerations
Solvent Change Switch from DMF to N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.NMP and DMSO are better at solvating aggregated peptides and disrupting hydrogen bonds.[3][8]
Elevated Temperature Perform the coupling reaction at a higher temperature (e.g., 40-60°C).Increased kinetic energy can disrupt hydrogen bonds. Caution is advised as elevated temperatures can increase the risk of side reactions like racemization.
Sonication Apply sonication during the coupling and/or deprotection steps.The mechanical energy from sonication can help to break up resin clumps and improve solvent penetration.[3]
Chaotropic Salts Add chaotropic salts such as LiCl or NaClO₄ (up to 0.8 M) to the coupling reaction mixture.These salts disrupt the structure of water and interfere with hydrogen bonding, thereby reducing aggregation.[2]

2. Advanced Chemical Approaches

For particularly challenging sequences, more advanced chemical modifications may be necessary.

StrategyDescriptionEffectiveness & Considerations
Backbone Protection Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of a residue near the aggregation-prone region.These bulky groups physically prevent the formation of inter-chain hydrogen bonds.[3] Hmb/Dmb-protected amino acids are commercially available.
Pseudoproline Dipeptides Introduce a pseudoproline dipeptide at a Ser or Thr residue within the problematic sequence.The pseudoproline moiety disrupts the peptide backbone's ability to form stable secondary structures. The native Ser or Thr residue is regenerated during the final TFA cleavage.[2][3]
"Magic Mixture" Use a solvent system of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2 M ethylenecarbonate for both coupling and deprotection.This combination of solvents and additives can be very effective for highly hydrophobic and aggregation-prone peptides.[2][8]

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow for diagnosing and addressing peptide aggregation issues.

Aggregation_Diagnosis_Workflow start Synthesis Problem Observed (e.g., Poor Coupling) test_cleavage Perform Test Cleavage and LC-MS Analysis start->test_cleavage analyze_results Analyze MS Data for Deletion Sequences test_cleavage->analyze_results is_aggregation Significant Deletion Sequences Present? analyze_results->is_aggregation no_aggregation Problem is Likely Not Aggregation. Investigate Other Causes (e.g., Reagent Quality). is_aggregation->no_aggregation No aggregation_confirmed Aggregation Confirmed is_aggregation->aggregation_confirmed Yes

Caption: Workflow for diagnosing on-resin peptide aggregation.

Aggregation_Mitigation_Strategy start Aggregation Confirmed first_line Apply First-Line Strategies: - Change Solvent (NMP/DMSO) - Increase Temperature - Use Sonication start->first_line resynthesize_check Resynthesize and Monitor first_line->resynthesize_check success Synthesis Successful resynthesize_check->success Problem Solved advanced_strategies Apply Advanced Strategies: - Backbone Protection (Hmb/Dmb) - Pseudoproline Dipeptides - 'Magic Mixture' resynthesize_check->advanced_strategies Problem Persists re_resynthesize Resynthesize Peptide advanced_strategies->re_resynthesize re_resynthesize->success

Caption: Strategic approach to mitigating peptide aggregation.

References

Technical Support Center: Trityl Group Deprotection of D-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the cleavage of the trityl (Trt) protecting group from D-glutamine residues in peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: Why is the trityl group used to protect the side chain of D-glutamine?

The trityl group is frequently used to protect the side-chain amide of asparagine and glutamine for several reasons. Primarily, it enhances the solubility of the protected amino acid derivatives, as Fmoc-Gln-OH has very low solubility in common solvents like DMF.[1][2] Additionally, it prevents potential side reactions of the amide side chain, such as nitrile formation, when using carbodiimide coupling reagents during peptide synthesis.[1][2]

Q2: What are the standard conditions for cleaving the trityl group?

The trityl group is acid-labile and is typically removed using a high concentration of trifluoroacetic acid (TFA), often in a cocktail with scavengers.[1][3] A common cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

Q3: What are the primary challenges associated with cleaving the trityl group from a glutamine residue?

The main difficulties include:

  • Pyroglutamate Formation: N-terminal glutamine residues can undergo base- or acid-catalyzed cyclization to form pyroglutamate, an irreversible side reaction that terminates the peptide chain.[5]

  • Alkylation by the Trityl Cation: The cleavage of the trityl group generates a stable trityl cation, which is a potent electrophile. This cation can alkylate electron-rich residues like tryptophan and tyrosine if not properly quenched by scavengers.[6][7]

  • Incomplete Cleavage: While less common for glutamine compared to asparagine, incomplete deprotection can occur under suboptimal conditions, leading to lower yields.[8]

Q4: Are there non-acidic methods for removing the trityl group?

Yes, while acidic cleavage is most common, alternative methods exist. Reductive cleavage, for instance, using lithium powder with a catalytic amount of naphthalene, can remove the trityl group and can be selective in the presence of other protecting groups like benzyl ethers.[7][9] Additionally, systems employing Lewis acids such as BF3·Et2O in combination with hexafluoroisopropanol (HFIP) and a silane have been developed for rapid and mild deprotection.[10][11]

Troubleshooting Guide

This guide addresses specific problems that may arise during the deprotection of Trt-D-glutamine.

Problem 1: Low yield of the final deprotected product.
  • Possible Cause: Incomplete cleavage of the trityl group.

  • Solution: The efficiency of TFA cleavage is time-dependent. While many protecting groups are removed quickly, complete deprotection may require extended reaction times. It is advisable to perform a trial cleavage and monitor the reaction progress over time using HPLC to determine the optimal duration.[6] If incomplete cleavage persists, consider using a stronger cleavage cocktail or an alternative deprotection method.

  • Possible Cause: Product loss during workup.

  • Solution: After cleavage, the peptide is typically precipitated with cold diethyl ether.[2] Ensure the ether is sufficiently cold and that precipitation is complete before centrifugation or filtration to minimize loss of the crude product.

Problem 2: The mass spectrum of the product shows unexpected peaks, indicating side reactions.
  • Possible Cause: Alkylation by the liberated trityl cation. The yellow color observed during cleavage is due to the trityl cation; this cation can react with nucleophilic side chains.[6][12]

  • Solution: Always include a scavenger in the cleavage cocktail to quench the trityl cation. Triisopropylsilane (TIS) is a highly effective scavenger.[7] For peptides containing sensitive residues like tryptophan, a more complex scavenger cocktail may be necessary to prevent side reactions.[13]

  • Possible Cause: Formation of pyroglutamate from an N-terminal glutamine residue.

  • Solution: This side reaction is catalyzed by acid or base.[5] If pyroglutamate formation is a significant issue, consider using milder deprotection conditions. The use of HOBt in deprotection solutions has been shown to suppress this cyclization.[5]

Problem 3: The cleavage reaction is slow or stalls.
  • Possible Cause: Insufficient acid strength or concentration for the specific substrate.

  • Solution: While standard TFA cocktails are generally effective, highly stable or sterically hindered trityl groups may require harsher conditions. Alternatively, a multi-component reagent system using a Lewis acid (e.g., BF3·Et2O), a mild protic acid (HFIP), and a reducing agent (triethylsilane) can achieve rapid and efficient detritylation.[10][11]

Deprotection Troubleshooting Workflow

start Low Yield or Impure Product check_mass Analyze by Mass Spec & HPLC start->check_mass incomplete Incomplete Cleavage? check_mass->incomplete Low starting material peak side_reaction Side Product Detected? check_mass->side_reaction Unexpected mass peaks incomplete->side_reaction No optimize_time Increase Reaction Time or TFA Concentration incomplete->optimize_time Yes add_scavenger Ensure Scavenger (e.g., TIS) is Present side_reaction->add_scavenger Yes (Trityl Adducts) check_pyroglu Check for Pyroglutamate (N-terminal Gln) side_reaction->check_pyroglu Yes (Mass -17 Da) success Successful Deprotection optimize_time->success change_reagent Use Alternative Cocktail (e.g., Lewis Acid/HFIP) change_reagent->success add_scavenger->success check_pyroglu->change_reagent Yes

Caption: Troubleshooting workflow for Trt-Gln deprotection.

Trityl-Glutamine Deprotection Pathways

start Trt-Gln-Peptide reagents + TFA / Scavenger (TIS) start->reagents side_product2 Side Product: Pyroglutamate-Peptide start->side_product2 Acid/Base Catalyzed (N-terminal Gln) desired Desired Product: Gln-Peptide reagents->desired Main Pathway intermediate Intermediate: Trityl Cation (Trt+) reagents->intermediate Cleavage side_product1 Side Product: Trityl-Adduct intermediate->side_product1 Alkylation of Trp/Tyr (No Scavenger) scavenged Scavenged Cation: Trityl-Silane intermediate->scavenged Quenching by TIS

Caption: Reaction pathways in Trt-Gln deprotection.

Experimental Protocols

Protocol 1: Standard Cleavage Using a TFA Cocktail

This protocol is suitable for most standard deprotection scenarios.

  • Preparation: Transfer the dry, Trt-protected peptide-resin to a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. The reaction mixture will typically turn a deep yellow color due to the formation of the trityl cation.[6]

  • Incubation: Allow the reaction to proceed for 2-4 hours. Monitor the cleavage progress by taking small aliquots, precipitating the peptide, and analyzing via HPLC.

  • Product Isolation: Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitation: Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Collection: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether once more.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Mild Cleavage Using a Lewis Acid Cocktail

This protocol is an alternative for acid-sensitive peptides where side reactions like pyroglutamate formation are a concern.[10][11]

  • Preparation: Dissolve the Trt-protected substrate in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Preparation: Prepare a deprotection solution containing:

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

    • Triethylsilane (Et3SiH) as a scavenger.

  • Reaction Initiation: Cool the substrate solution in an ice bath. Add a Lewis acid, such as Boron trifluoride diethyl etherate (BF3·Et2O), dropwise to the mixture.

  • Incubation: Stir the reaction at room temperature. The reaction is often rapid, and progress should be monitored closely by TLC or HPLC, typically completing within 30-60 minutes.

  • Quenching: Quench the reaction by adding a mild base, such as aqueous sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent, wash with brine, and dry over sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product as required.

Supporting Data

The choice of deprotection reagent significantly impacts cleavage efficiency and the potential for side reactions. The following table summarizes various conditions for trityl group removal.

Reagent CocktailSubstrate TypeTypical ConditionsEfficacy & Remarks
95% TFA / 2.5% H₂O / 2.5% TISPeptides on resin2-4 hours, Room TempStandard, highly effective method. TIS is crucial to prevent alkylation side reactions.[4][6]
Acetic Acid / Trifluoroethanol / DCM (1:1:8)Peptides on 2-Cl-Trt resin30 minutes, Room TempVery mild conditions for cleavage from hyper-acid-sensitive resins, leaving side-chain Trt groups intact.[1]
BF₃·Et₂O / HFIP / Et₃SiHProtected amino acids, nucleosides15-60 minutes, Room TempRapid and mild three-component system compatible with other acid-labile groups like Boc.[11]
20% Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM)Peptides on 2-Cl-Trt resin30-60 minutes, Room TempFast and effective for cleaving protected peptide fragments from very acid-labile resins.[14]

References

Optimizing coupling time for Fmoc-D-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-D-Gln(Trt)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this reagent in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in peptide synthesis?

A1: this compound is the preferred derivative for incorporating D-glutamine in Fmoc-based solid-phase peptide synthesis (SPPS) for several key reasons:

  • Prevention of Side Reactions: The trityl (Trt) protecting group on the side-chain amide is crucial for preventing common side reactions.[1][2] Specifically, it minimizes the risk of dehydration of the glutamine side chain to form a nitrile, a reaction that can occur during the activation step, particularly with carbodiimide reagents.[1][2][3] It also reduces the likelihood of pyroglutamate formation at the N-terminus.[1]

  • Enhanced Solubility: this compound exhibits significantly improved solubility in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, Fmoc-D-Gln-OH.[2][3] This enhanced solubility is critical for ensuring efficient and complete coupling reactions, especially in automated peptide synthesizers.[2]

  • Compatibility: The trityl group is labile under standard final cleavage conditions using trifluoroacetic acid (TFA), allowing for its removal simultaneously with other acid-labile side-chain protecting groups and cleavage of the peptide from the resin.

Q2: How does the trityl (Trt) protecting group impact the coupling of D-glutamine?

A2: The bulky nature of the trityl group introduces steric hindrance, which can potentially slow down the coupling reaction compared to less sterically hindered amino acids.[4] However, this is generally manageable with the use of potent coupling reagents and optimized reaction conditions. The benefits of preventing side reactions and increasing solubility typically outweigh the challenges posed by steric hindrance.[2][4]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, potent coupling reagents are recommended to ensure efficient and complete reactions. Commonly used and effective reagents include:

  • Uronium/Aminium salts: HATU, HBTU, and HCTU are highly effective. HATU is often considered superior for challenging couplings due to the formation of a more reactive OAt-ester intermediate, which can lead to faster reactions and higher purity.[5][6]

  • Phosphonium salts: PyBOP and PyAOP are also excellent choices, known for their rapid coupling efficiency.[6]

  • Carbodiimides: A combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® or HOBt is a reliable and cost-effective option.[7]

Troubleshooting Guide

Q1: My coupling reaction with this compound is slow or incomplete, as indicated by a positive Kaiser test. What should I do?

A1: Slow or incomplete coupling of this compound can be addressed by several strategies:

  • Extend the Coupling Time: The most straightforward approach is to increase the reaction time. Standard coupling times range from 30 to 120 minutes, but for a difficult coupling, extending this to several hours or even overnight may be necessary.[8]

  • Double Couple: If a single coupling is insufficient, a second coupling step can be performed. After the initial coupling and a wash step, fresh activated this compound is added to the resin.

  • Increase Reagent Equivalents: Using a higher excess of the this compound and coupling reagents (e.g., from 3 equivalents to 5 equivalents) can drive the reaction to completion.

  • Change the Coupling Reagent: If you are using a less potent activator like HBTU or DIC/HOBt, switching to a more powerful reagent such as HATU or PyBOP can significantly improve coupling efficiency, especially for sterically hindered residues.[5][6]

  • Disrupt Peptide Aggregation: If the peptide sequence is prone to aggregation on the resin, this can hinder coupling. Consider switching to a more polar solvent mixture (e.g., DMF with a small percentage of DMSO) or using a resin that is less prone to aggregation (e.g., ChemMatrix®).

Q2: I am observing unexpected side products in my final peptide. Could they be related to the D-glutamine residue?

A2: While the trityl group on this compound prevents the most common glutamine-related side reactions, other issues can arise during SPPS:

  • Racemization: Although the Fmoc group helps to suppress racemization, this can still occur, particularly with prolonged pre-activation times or the use of strong bases.[9] To minimize this risk, keep the pre-activation time to a minimum (a few minutes) before adding the activated amino acid to the resin.

  • Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU, it's possible for the reagent to react with the free N-terminal amine of the peptide, leading to a guanidinylated and thus terminated chain. This can be avoided by pre-activating the this compound with the coupling reagent before adding it to the resin.[9]

  • Incomplete Trityl Deprotection: In rare cases, particularly if the Gln(Trt) residue is at the N-terminus of the peptide, the removal of the trityl group during final cleavage might be slow.[3] If you suspect this, extending the TFA cleavage time (e.g., from 2 hours to 4 hours) may be beneficial.

Data Presentation

Table 1: Recommended Coupling Times for this compound with Various Reagents

Coupling ReagentBaseTypical Equivalents (AA:Reagent:Base)Recommended Coupling Time (minutes)Notes
HATU DIPEA or Collidine1 : 0.95 : 230 - 60Highly efficient, recommended for difficult couplings.[5][6]
HBTU DIPEA or Collidine1 : 0.95 : 245 - 90A very effective and common coupling reagent.[6]
HCTU DIPEA or Collidine1 : 0.95 : 230 - 60Similar efficiency to HATU and often more cost-effective.[10][11]
PyBOP DIPEA or Collidine1 : 1 : 245 - 90Rapid coupling with less hazardous byproducts than BOP.[6]
DIC/OxymaPure® N/A1 : 1 : 160 - 120Good efficiency and a safer alternative to HOBt.[7]
DIC/HOBt N/A1 : 1 : 160 - 120A standard and cost-effective coupling method.[9]

Note: The listed coupling times are typical recommendations and may require optimization based on the specific peptide sequence, resin, and synthesis scale. Monitoring the reaction with a qualitative test like the Kaiser test is always recommended.

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol outlines a standard procedure for coupling this compound to a growing peptide chain on a solid support using HATU as the coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation (Pre-activation):

    • In a separate vessel, dissolve 3-5 equivalents of this compound (relative to the resin loading) and 2.9-4.9 equivalents of HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated coupling cocktail to the deprotected peptide-resin.

  • Agitation: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and byproducts.

  • Proceed to the Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol for the Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive colorimetric method for detecting the presence of free primary amines on the peptide-resin, thereby indicating an incomplete coupling reaction.

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of the peptide-resin (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Yellow/Colorless beads and solution: Negative result. The coupling is complete.

  • Dark blue beads and/or blue solution: Positive result. The coupling is incomplete, and a recoupling step is required.

Visualizations

Experimental_Workflow Start Start: Peptide-Resin (Fmoc-protected) Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 5. Coupling Reaction Wash1->Couple Prepare_AA 4. Prepare Coupling Cocktail (this compound + Reagent) Prepare_AA->Couple Monitor 6. Monitor Reaction (Kaiser Test) Couple->Monitor Wash2 7. Wash (DMF/DCM) Monitor->Wash2 Negative (Complete) Recouple Recouple or Cap Monitor->Recouple Positive (Incomplete) Next_Cycle Ready for Next Cycle or Final Cleavage Wash2->Next_Cycle Recouple->Couple

Caption: Standard workflow for coupling this compound in SPPS.

Troubleshooting_Logic Problem Problem: Incomplete Coupling (Positive Kaiser Test) Extend_Time Strategy 1: Extend Coupling Time Problem->Extend_Time Double_Couple Strategy 2: Perform a Second Coupling Problem->Double_Couple Change_Reagent Strategy 3: Use a More Potent Reagent (e.g., HATU) Problem->Change_Reagent Check_Reagents Strategy 4: Check Reagent Quality and Concentration Problem->Check_Reagents Solution Re-monitor with Kaiser Test Extend_Time->Solution Double_Couple->Solution Change_Reagent->Solution Check_Reagents->Solution Success Success: Proceed with Synthesis Solution->Success Negative Failure Failure: Consider Capping and Sequence Analysis Solution->Failure Positive

Caption: Troubleshooting logic for incomplete this compound coupling.

References

Technical Support Center: Fmoc-D-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-Gln(Trt)-OH in Dimethylformamide (DMF) during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am having trouble dissolving this compound in DMF. Is this a known issue?

A1: While this compound is generally considered to have good solubility in DMF, issues can occasionally arise. The trityl (Trt) protecting group on the glutamine side chain significantly enhances solubility compared to the unprotected Fmoc-Gln-OH, which is known for its poor solubility in DMF.[1] However, factors such as solvent quality, concentration, temperature, and the specific lot of the amino acid derivative can influence the dissolution process.

Q2: What is the expected solubility of this compound in DMF?

A2: Based on available data, a concentration of 0.5 M (1 mmole in 2 ml of DMF) has been reported as "clearly soluble". For the analogous L-isomer, Fmoc-Gln(Trt)-OH, solubility has been successfully tested at a concentration of 0.2 M in various organic solvents. While direct quantitative data for a range of concentrations and temperatures for the D-isomer is limited, these figures provide a strong indication of its generally good solubility.

Q3: My DMF is old. Could this be causing the solubility problem?

A3: Yes, the quality of DMF is crucial. Over time, DMF can degrade to form dimethylamine and formic acid.[2] Dimethylamine is a base that can cause premature removal of the Fmoc protecting group, which can lead to aggregation and solubility issues.[3][4] It is highly recommended to use high-purity, amine-free DMF for peptide synthesis. If you suspect your DMF has degraded, consider using a fresh bottle or regenerating it by sparging with an inert gas like nitrogen.[2]

Q4: I've followed the standard procedure, but the compound is not dissolving completely. What steps can I take to improve solubility?

A4: If you are facing solubility challenges, you can try the following troubleshooting steps, starting with the mildest:

  • Vortexing and Sonication: Vigorous vortexing can help break up solid particles. Following this, sonication in an ultrasonic bath for 15-30 minutes can effectively aid in the dissolution of suspended particles.[5]

  • Gentle Warming: Gently warming the solution to 30-40°C can increase the solubility of the compound. However, avoid excessive heat, as it may cause degradation.

  • Co-solvents: If DMF alone is insufficient, consider adding a small amount of a stronger co-solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). A 50:50 mixture of DMF and DMSO can be effective for challenging Fmoc-amino acids.[6]

  • Alternative Solvents: For particularly difficult cases, you may consider switching the primary solvent to NMP, which is a common alternative to DMF in solid-phase peptide synthesis (SPPS).[7]

Q5: Could the issue be related to aggregation of the peptide on the solid support rather than the solubility of the amino acid itself?

A5: Yes, this is a possibility, especially as the peptide chain elongates. On-resin aggregation can hinder the accessibility of reagents, including the incoming amino acid. If you suspect aggregation, you can employ strategies such as:

  • Using chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl) in DMF to disrupt hydrogen bonding.

  • Employing a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate for the coupling step.[8]

  • Incorporating backbone-protecting groups like Dmb or Hmb, or using pseudoproline dipeptides in your sequence to disrupt secondary structure formation.[9]

Quantitative Solubility Data

While extensive quantitative data for this compound is not widely available, the following table summarizes the key findings from product datasheets and related studies.

CompoundSolventConcentrationTemperatureObservation
This compound DMF 0.5 M Ambient Clearly Soluble
Fmoc-Gln(Trt)-OHVarious "Green" Solvents0.2 MAmbientSoluble
Fmoc-Gln-OHDMF-AmbientPoorly Soluble

Experimental Protocol for Dissolving this compound

This protocol outlines the standard procedure for dissolving this compound in DMF for use in solid-phase peptide synthesis (SPPS), along with troubleshooting steps.

Materials:

  • This compound

  • High-purity, amine-free DMF

  • Vortex mixer

  • Ultrasonic bath

Standard Dissolution Protocol:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity DMF to achieve the desired concentration (e.g., 0.5 M).

  • Initial Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particles. If the solution is clear, it is ready for use.

Troubleshooting Protocol (if undissolved particles remain):

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 15-30 minutes at room temperature. Visually inspect for complete dissolution.

  • Gentle Warming (Optional): If sonication is not fully effective, warm the vial in a water bath at 30-40°C for 10-15 minutes while periodically vortexing. Allow the solution to return to room temperature before use.

  • Co-solvent Addition (if necessary): If the compound remains insoluble, add a co-solvent such as NMP or DMSO in a stepwise manner (e.g., adding 10% of the total volume at a time) followed by vortexing and sonication, until the compound is fully dissolved. Note the final solvent composition for reproducibility.

Visualizations

start Start: Dissolve this compound in DMF vortex Vortex vigorously start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 15-30 min check1->sonicate No success Solution ready for use check1->success Yes check2 Is the solution clear? sonicate->check2 warm Gently warm to 30-40°C check2->warm No check2->success Yes check3 Is the solution clear? warm->check3 cosolvent Add co-solvent (NMP or DMSO) check3->cosolvent No check3->success Yes check4 Is the solution clear? cosolvent->check4 check4->success Yes fail Consult senior personnel or consider alternative solvent system check4->fail No

Caption: Troubleshooting workflow for dissolving this compound in DMF.

cluster_key Legend K1 Molecule/Group K2 Interaction/Factor K3 Solvent K4 Outcome FmocGlnTrtOH This compound TrtGroup Bulky Trityl (Trt) Group FmocGlnTrtOH->TrtGroup has FmocGroup Hydrophobic Fmoc Group FmocGlnTrtOH->FmocGroup has Hbonding Intermolecular H-Bonding FmocGlnTrtOH->Hbonding can form Solvation Solvation TrtGroup->Solvation disrupts aggregation, leading to FmocGroup->Solvation interacts with DMF DMF (Solvent) DMF->Solvation facilitates GoodSolubility Good Solubility Solvation->GoodSolubility results in Aggregation Aggregation PoorSolubility Poor Solubility Aggregation->PoorSolubility results in Hbonding->Aggregation leads to

References

Technical Support Center: Preventing Racemization of D-Amino Acids During Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical integrity during peptide coupling, with a specific focus on D-amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is a process where a pure chiral amino acid, whether it's the natural L-form or a D-form, loses its stereochemical configuration at the alpha-carbon.[1] This results in a mixture of both D- and L-enantiomers. During peptide synthesis, this leads to the creation of incorrect diastereomeric peptides, which can be challenging to separate and may significantly alter the peptide's biological activity and structure.[1][2]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most prevalent mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone).[1][2][3][4] This occurs when the activated carboxyl group of the N-protected amino acid cyclizes. The proton on the alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base. This deprotonation creates a planar, achiral intermediate. When the incoming amine attacks this intermediate, it can do so from either side, resulting in both the desired peptide and its epimer.[2][3] A less common mechanism is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[2]

Q3: Are D-amino acids more susceptible to racemization than L-amino acids?

A3: The susceptibility to racemization is not inherently linked to whether an amino acid is in the D- or L-configuration. The risk of racemization depends on the amino acid's side chain, the N-terminal protecting group, and the reaction conditions. The critical factor is the activation of the carboxyl group for coupling, which makes the alpha-proton acidic and prone to abstraction.[3][5]

Q4: Which amino acids are most prone to racemization?

A4: While any chiral amino acid can racemize, some are particularly susceptible under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are well-known for their high tendency to racemize.[1][2][6] Other sensitive amino acids include Serine (Ser) and Phenylalanine (Phe).[1]

Q5: How can I detect and quantify racemization in my synthesized peptide?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the enantiomeric purity of peptides.[7] This can be done directly using a chiral stationary phase (CSP) or indirectly by derivatizing the peptide's amino acids with a chiral reagent (like Marfey's reagent) to form diastereomers that can be separated on a standard achiral column.[7] After separation, the D- and L-isomers can be quantified to determine the extent of racemization.[8]

Troubleshooting Guide: High Levels of Racemization Detected

If you have detected significant diastereomeric impurities in your final peptide, use this guide to troubleshoot the potential causes.

Problem: Analysis shows a high percentage of the undesired epimer in the final peptide product.
Logical Workflow for Troubleshooting Racemization

This diagram outlines a systematic approach to diagnosing and resolving issues with racemization during peptide coupling.

G cluster_0 Reagent & Additive Check cluster_1 Condition Check Start High Racemization Detected Reagent Step 1: Evaluate Coupling Reagent & Additives Start->Reagent Conditions Step 2: Assess Reaction Conditions (Base, Temp, Solvent) Reagent->Conditions If racemization persists Carbodiimide Using Carbodiimide (DIC/DCC)? Ensure additive is present. Reagent->Carbodiimide Onium Using Onium Salt (HBTU/HATU)? Consider COMU for difficult cases. Reagent->Onium Additive_Choice Additive Check: Is it HOBt? Switch to Oxyma or HOAt. Reagent->Additive_Choice AA_Specific Step 3: Consider Amino Acid-Specific Issues Conditions->AA_Specific If racemization persists Base Base Check: Using DIPEA? Try a weaker, hindered base like Collidine. Conditions->Base Temp Temperature Check: Coupling at RT or higher? Lower to 0°C. Conditions->Temp Solvent Solvent Check: Using polar solvents (DMF/NMP)? Consider less polar options if possible. Conditions->Solvent End Racemization Minimized AA_Specific->End Implement specific strategies

Caption: A decision-making workflow for troubleshooting racemization.

Possible Cause 1: Suboptimal Coupling Reagent and/or Additive

The choice of coupling reagent and the use of racemization-suppressing additives are paramount. Highly reactive intermediates generated during activation can be prone to oxazolone formation.

Solution:

  • If using carbodiimides (e.g., DIC, DCC): Never use them without a racemization-suppressing additive. Additives like HOBt, HOAt, or Oxyma react with the initial active intermediate to form a more stable active ester that is less prone to racemization.[9][10][11]

  • Evaluate your additive: While HOBt is a classic additive, derivatives like HOAt and oximes such as OxymaPure and Oxyma-B are generally more effective at suppressing racemization.[11][12][13][14]

  • Consider onium salts: Uronium/aminium salts like HBTU and HATU are highly efficient and generally lead to low levels of racemization, especially when used with additives like HOAt.[9][15] For particularly difficult couplings, phosphonium salts or reagents like COMU have shown a very low tendency for racemization.[2][11]

Coupling Reagent/Additive CombinationRelative Racemization RiskKey Considerations
DIC / HOBt ModerateA standard, cost-effective choice. Essential to use the HOBt additive.[9]
DIC / HOAt LowHOAt is more effective than HOBt at suppressing racemization.[12]
DIC / OxymaPure or Oxyma-B Very LowExcellent, non-explosive alternatives to benzotriazoles, often superior to HOAt.[12][13][14]
HBTU / HOBt LowEfficient onium salt reagent, provides low racemization.[9]
HATU / HOAt Very LowHighly efficient, especially for sterically hindered couplings, with excellent suppression of racemization.[3][15]
COMU Extremely LowA newer generation reagent known for high efficiency and minimal racemization.[2][11]
Possible Cause 2: Inappropriate Reaction Conditions

The reaction environment, including the base, solvent, and temperature, plays a significant role in the rate of racemization.

Solution:

  • Base Selection: The presence of a base is often required, but it can facilitate the abstraction of the alpha-proton. Stronger, less sterically hindered bases like triethylamine (TEA) or even N,N-Diisopropylethylamine (DIPEA) can increase racemization.[12] For sensitive couplings, switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.[2][5][12]

  • Temperature Control: Higher temperatures accelerate the rate of racemization.[1] If you are performing couplings at room temperature or higher (e.g., with microwave heating), try lowering the temperature to 0°C for the activation and coupling steps, especially for sensitive amino acids.[16][17][18]

  • Solvent Polarity: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.[2][19] While solvent choice is often dictated by solubility and resin swelling, be aware of its potential impact. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard, but for problematic cases, exploring less polar alternatives may be beneficial.[2]

ParameterRecommendation for Low RacemizationRationale
Base sym-Collidine > NMM > DIPEAWeaker, more sterically hindered bases are less likely to abstract the alpha-proton.[5][12][16]
Temperature 0°C or belowLower temperatures slow the rate of oxazolone formation and enolization.[1][16]
Solvent Less polar (e.g., Dichloromethane - DCM)May reduce the rate of racemization, but must be balanced with solubility requirements.[2][5]
Possible Cause 3: Amino Acid-Specific Sensitivity

Certain amino acids require special handling to prevent racemization.

Solution:

  • For Histidine (His): The imidazole side chain can catalyze racemization. Protecting the imidazole nitrogen (e.g., with a Trityl (Trt) or Methoxybenzyl (Momb) group) can significantly reduce this side reaction.[6]

  • For Cysteine (Cys): The thiol side chain can promote racemization. Using a hindered base like collidine is beneficial.[16][17] For segment coupling, the addition of copper(II) chloride (CuCl₂) has also been shown to suppress racemization.[6]

Experimental Protocols

Protocol 1: General Low-Racemization Coupling in SPPS

This protocol provides a standard methodology for coupling an amino acid to a resin-bound peptide while minimizing racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Nα-Fmoc-protected D-amino acid (3-5 equivalents)

  • Coupling Reagent: Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Additive: OxymaPure (ethyl cyanohydroxyiminoacetate) (3-5 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using standard deprotection protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[1]

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve 3-5 equivalents of the Nα-Fmoc-protected D-amino acid and 3-5 equivalents of OxymaPure in DMF.[1]

  • Activation: Add 3-5 equivalents of DIC to the amino acid/OxymaPure solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid mixture to the washed, deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly sensitive amino acids, the reaction can be performed at 0°C.

  • Monitoring: After the reaction time, take a small sample of the resin and perform a Kaiser test (or other appropriate test) to confirm the reaction has gone to completion.[1]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. Proceed to the next deprotection/coupling cycle.[1]

Protocol 2: Chiral Analysis by HPLC after Acid Hydrolysis

This protocol describes the preparation of a peptide sample for chiral analysis to determine the D/L ratio of its constituent amino acids.

Materials:

  • Synthesized peptide

  • 6N Deuterated Hydrochloric Acid (DCl in D₂O) (to correct for hydrolysis-induced racemization)[8]

  • Chiral HPLC column or derivatization agent (e.g., Marfey's reagent)[7]

  • Appropriate buffers and solvents for HPLC analysis

Procedure:

  • Hydrolysis: Place a known amount of the purified peptide into a hydrolysis tube. Add 6N DCl in D₂O. Seal the tube under vacuum.

  • Digestion: Heat the sample at 110°C for 24 hours to completely hydrolyze the peptide into its constituent amino acids.

  • Sample Preparation: After cooling, open the tube and evaporate the acid to dryness. Re-dissolve the resulting amino acid mixture in a suitable buffer or solvent for HPLC injection.[1]

  • Chiral HPLC Analysis (Direct Method): Inject the sample onto a suitable chiral HPLC column (e.g., zwitterionic ion-exchange or macrocyclic glycopeptide phase).[7][20] Use an appropriate mobile phase to separate the D- and L-enantiomers of each amino acid.

  • Chiral HPLC Analysis (Indirect Method):

    • Derivatization: React the amino acid hydrolysate with Marfey's reagent (or a similar chiral derivatizing agent). This creates diastereomers with distinct retention times on a standard reverse-phase column.[7]

    • Separation: Inject the derivatized sample onto an achiral C18 HPLC column and separate the diastereomers.

  • Quantification: Integrate the peak areas for the D- and L-isomers of the target amino acid to calculate the percentage of racemization. The use of deuterated acid allows for correction of any racemization that may have occurred during the hydrolysis step itself.[8]

Mechanisms & Pathways

Oxazolone-Mediated Racemization Pathway

The diagram below illustrates the primary mechanism responsible for racemization during peptide bond formation. Activation of the carboxyl group of the N-protected amino acid (1) facilitates the formation of the 5(4H)-oxazolone intermediate (2). A base can then abstract the acidic α-proton to form the achiral, planar enolate intermediate (3). The incoming amine nucleophile can then attack this intermediate from either face, leading to a mixture of the desired product (4) and its epimer (5).

G Start N-Protected D-Amino Acid (1) Activated Activated Intermediate Start->Activated Activation (Coupling Reagent) Oxazolone 5(4H)-Oxazolone Intermediate (2) Activated->Oxazolone Cyclization Enolate Achiral Enolate (3) Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ Desired Desired Peptide (D-configuration) (4) Enolate->Desired + Amine (R₂-NH₂) (Attack from one face) Epimer Epimerized Peptide (L-configuration) (5) Enolate->Epimer + Amine (R₂-NH₂) (Attack from opposite face)

Caption: The oxazolone mechanism is the major pathway for racemization.

References

Technical Support Center: Troubleshooting Low Yield in Peptides with Fmoc-D-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) when using Fmoc-D-Gln(Trt)-OH. Below are frequently asked questions and troubleshooting guides to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in peptide synthesis?

Using the trityl (Trt) protecting group for the side-chain amide of glutamine offers several key benefits in Fmoc-based SPPS. The bulky Trt group effectively prevents the dehydration of the glutamine side chain to a nitrile during the activation step.[1] It also minimizes the risk of pyroglutamate formation, a common side reaction with unprotected N-terminal glutamine residues.[1][2] Furthermore, Fmoc-Gln(Trt)-OH has significantly better solubility in common SPPS solvents like DMF and NMP compared to the unprotected Fmoc-Gln-OH, which is crucial for efficient coupling.[1][3]

Q2: What is pyroglutamate formation, and how does it affect my peptide synthesis?

Pyroglutamate (pGlu) formation is a common side reaction where an N-terminal glutamine residue undergoes intramolecular cyclization.[4][5] This reaction results in the loss of ammonia, causing a mass difference of -17.03 Da in the final peptide.[4][6] The formation of pGlu blocks the N-terminal amine, preventing further amino acid coupling and thus terminating the peptide chain, which leads to a lower yield of the desired full-length peptide.[7] This spontaneous cyclization can be influenced by factors such as pH and temperature.[4][5]

Q3: Can the trityl (Trt) protecting group be difficult to remove?

While the Trt group is designed to be labile to standard trifluoroacetic acid (TFA) cleavage conditions, its removal can sometimes be incomplete. The stability of the trityl cation means the deprotection reaction can be reversible. To ensure complete removal, especially in peptides with multiple Trt-protected residues (e.g., Asn(Trt), Cys(Trt), His(Trt)), it is crucial to use a cleavage cocktail containing effective scavengers.[8][9]

Q4: Are there common side reactions other than pyroglutamate formation to be aware of?

Yes, other side reactions can occur. One is the formation of diketopiperazines (DKPs), particularly if the sequence involves coupling to a proline residue immediately following glutamine.[4] Another potential issue is the dehydration of the glutamine side-chain amide to a nitrile when using carbodiimide reagents, although the Trt group largely prevents this.[1][10]

Troubleshooting Guides

Issue 1: Low Yield with a Major Peak at a Lower Molecular Weight (-17 Da)

Symptom: The primary product observed in mass spectrometry (MS) analysis has a molecular weight that is approximately 17 Da less than the target peptide. HPLC analysis shows a significant, more polar peak eluting earlier than expected for the full-length peptide.

Potential Cause: Formation of pyroglutamate from an N-terminal D-Gln residue.

Troubleshooting Workflow:

start Low Yield & Mass -17 Da check_gln_pos Is D-Gln(Trt) at N-terminus? start->check_gln_pos side_reaction Pyroglutamate Formation check_gln_pos->side_reaction Yes sol1 Minimize exposure to basic conditions during final Fmoc deprotection. side_reaction->sol1 sol2 Ensure neutral pH before cleavage. side_reaction->sol2 sol3 If possible, redesign synthesis to avoid N-terminal Gln in the final product. side_reaction->sol3

Caption: Troubleshooting pyroglutamate formation.

Recommended Solutions:

  • Minimize Base Exposure: Prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can promote cyclization if the N-terminal Gln is already present. Reduce the final deprotection time to the minimum required. Adding 0.1M HOBt or Oxyma to the piperidine solution can help suppress this side reaction.[2]

  • pH Neutralization: Before cleavage, ensure the resin is thoroughly washed and neutralized to remove residual base.

  • Sequence Design: If feasible, design the peptide sequence so that Gln is not the N-terminal residue. An additional amino acid can be added and later cleaved enzymatically if required.

Issue 2: Low Yield with Deletion Sequences Involving D-Gln

Symptom: MS analysis reveals a significant amount of product missing the D-Gln residue (deletion sequence). A Kaiser test performed after the D-Gln(Trt) coupling step is positive, indicating free amines.[11]

Potential Cause: Incomplete coupling of the sterically hindered this compound.

Troubleshooting Workflow:

start Low Yield & Gln Deletion check_coupling Incomplete Coupling of This compound start->check_coupling sol1 Increase coupling time. check_coupling->sol1 sol2 Perform a double coupling. check_coupling->sol2 sol3 Use a more potent coupling reagent. check_coupling->sol3 sol4 Check solubility of this compound. check_coupling->sol4

Caption: Troubleshooting incomplete coupling.

Recommended Solutions:

  • Extended Coupling Time: Increase the reaction time for the D-Gln(Trt) coupling step to 2-4 hours to ensure the reaction goes to completion.

  • Double Coupling: After the initial coupling, drain the reaction vessel, wash the resin, and perform a second coupling with a fresh solution of this compound and coupling reagents.

  • Optimize Coupling Reagents: Use a more efficient coupling reagent combination. For sterically hindered amino acids, combinations like HATU/HOAt/DIPEA or HCTU/DIPEA are often more effective than HBTU.

  • Ensure Solubility: Although Fmoc-Gln(Trt)-OH generally has good solubility, ensure it is fully dissolved in the solvent (e.g., DMF or NMP) before adding it to the resin.[1][3]

Issue 3: Low Yield of Final Product with Unidentified Impurities

Symptom: The overall yield of the crude peptide is low after cleavage and precipitation. HPLC and MS analysis show a complex mixture of products, and the desired mass may be present but at low intensity, possibly with an additional mass of +242 Da (Trityl group).

Potential Cause: Incomplete removal of the Trt side-chain protecting group during TFA cleavage.

Troubleshooting Workflow:

start Low Overall Yield & Complex Impurities check_cleavage Incomplete Trt Group Deprotection start->check_cleavage sol1 Optimize cleavage cocktail with scavengers. check_cleavage->sol1 sol2 Increase cleavage time. check_cleavage->sol2 sol3 Ensure sufficient volume of cleavage cocktail. check_cleavage->sol3

References

Technical Support Center: Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding aspartimide formation, with a specific focus on sequences containing aspartic acid (Asp) adjacent to D-glutamine protected with a trityl group (D-Gln(Trt)). This resource is intended for researchers, scientists, and professionals in drug development engaged in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?

A1: Aspartimide formation is a common side reaction during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carbonyl of the Asp residue. This reaction is problematic because the resulting five-membered succinimide ring is unstable and can be opened by nucleophiles (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[2][3] This leads to a lower yield of the target peptide and creates impurities that are often difficult to separate due to their similar mass and polarity.[1][2]

Q2: My peptide sequence is Asp-D-Gln(Trt). Is this sequence prone to aspartimide formation?

A2: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue.[3] Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Asp are particularly susceptible.[2] While glutamine (Gln) is also on the list of residues that can promote this side reaction, the presence of a D-amino acid and a bulky trityl (Trt) protecting group on the Gln side chain introduces significant steric hindrance. Research has shown that bulky protecting groups on the residue following Asp can reduce the rate of aspartimide formation. For instance, an Asp(OtBu)-Cys(Trt) motif resulted in only 5.5% aspartimide formation compared to 27% for Asp(OtBu)-Cys(Acm) under similar basic conditions.[3] Therefore, while the Asp-Gln sequence itself is a risk factor, the D-configuration and the bulky Trt group on your D-Gln are expected to significantly suppress, but not necessarily eliminate, aspartimide formation.

Q3: Can the trityl (Trt) protecting group on D-Gln completely prevent aspartimide formation?

A3: While the bulky trityl group provides significant steric hindrance that can reduce the likelihood of the backbone nitrogen attacking the Asp side chain, it does not guarantee complete prevention. Studies have shown that aspartimide formation can still occur even in the presence of bulky protecting groups like Asn(Trt).[3][4] Therefore, it is crucial to remain vigilant and consider other preventative measures, especially during prolonged exposure to basic conditions.

Q4: What are the primary factors that influence the rate of aspartimide formation?

A4: Several factors influence the rate of aspartimide formation, including:

  • Peptide Sequence: The identity of the amino acid C-terminal to Asp is critical. Glycine, lacking a side chain, allows for the most rapid formation, while residues with bulky side chains can hinder the reaction.[3]

  • Base and Deprotection Conditions: The use of strong bases like piperidine for Fmoc deprotection is a primary driver of this side reaction.[2][3] The concentration of the base, temperature, and duration of the deprotection step all play a role.

  • Solvent: The choice of solvent can influence the conformation of the peptide on the solid support and affect the rate of aspartimide formation.

  • Asp Side-Chain Protecting Group: The type of protecting group on the aspartic acid side chain can influence the electrophilicity of the carbonyl group and the steric accessibility for the nucleophilic attack.

Troubleshooting Guide

Problem: I am synthesizing a peptide with an Asp-D-Gln(Trt) sequence and my crude product analysis (LC-MS) shows a major peak with the correct mass, but also several closely eluting impurity peaks of the same mass.

This is a classic indicator of aspartimide-related byproducts, such as the formation of α- and β-aspartyl peptides and their epimers.

Troubleshooting Workflow

troubleshooting_workflow cluster_identification Problem Identification cluster_confirmation Confirmation cluster_mitigation Mitigation Strategies start Multiple peaks with same mass in LC-MS of crude peptide check_sequence Does the sequence contain Asp-Xxx motifs? start->check_sequence confirm_aspartimide High probability of aspartimide formation check_sequence->confirm_aspartimide Yes no_issue Aspartimide formation is unlikely. Investigate other side reactions. check_sequence->no_issue No strategy1 Modify Fmoc Deprotection confirm_aspartimide->strategy1 strategy2 Use Bulky Asp Protecting Group confirm_aspartimide->strategy2 strategy3 Backbone Protection confirm_aspartimide->strategy3 details1 • Use weaker base (e.g., piperazine) • Add acidic additive (e.g., 0.1 M HOBt) • Reduce deprotection time and temperature strategy1->details1 details2 • Use Fmoc-Asp(OMpe)-OH or  Fmoc-Asp(Odmab)-OH strategy2->details2 details3 • Introduce a Dmb group on the  backbone nitrogen of Gln strategy3->details3

Caption: Troubleshooting workflow for aspartimide formation.

Data Presentation

The following table summarizes the quantitative impact of the adjacent amino acid's side-chain protecting group on aspartimide formation.

Asp-Xxx SequenceAspartimide Formation (%)Conditions
Asp(OtBu)-Cys(Acm)27Prolonged basic treatment
Asp(OtBu)-Cys(Trt)5.5Prolonged basic treatment

Data extracted from a study on scorpion toxin II synthesis.[3]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection to Suppress Aspartimide Formation

This protocol describes a modified Fmoc deprotection step aimed at reducing the incidence of aspartimide formation.

Reagents:

  • Fmoc-deprotection solution: 20% (v/v) piperidine in DMF containing 0.1 M HOBt (Hydroxybenzotriazole). Caution: HOBt is explosive in its anhydrous state; use the commercially available wetted form.[5]

  • DMF (Dimethylformamide), peptide synthesis grade.

  • DCM (Dichloromethane), peptide synthesis grade.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the modified Fmoc-deprotection solution (20% piperidine with 0.1 M HOBt in DMF) to the resin.

  • Agitate the reaction vessel at room temperature for a reduced time, for example, two cycles of 3-5 minutes each instead of a single longer incubation.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 times).

  • Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.

Protocol 2: Detection of Aspartimide-Related Impurities by LC-MS

This protocol outlines a general method for the analysis of crude peptide products to identify aspartimide-related impurities.

Materials:

  • Crude peptide sample, cleaved from the resin and with protecting groups removed.

  • Solvent A: 0.1% Formic acid in water.

  • Solvent B: 0.1% Formic acid in acetonitrile.

  • C18 reverse-phase HPLC column.

  • LC-MS system.

Procedure:

  • Dissolve the crude peptide in a suitable solvent (e.g., a small amount of DMSO followed by dilution with Solvent A).

  • Inject the sample onto the C18 column.

  • Elute the peptides using a linear gradient of Solvent B into Solvent A (e.g., 5% to 65% B over 30 minutes).

  • Monitor the elution profile using a UV detector (e.g., at 214 nm and 280 nm).

  • Direct the eluent to the mass spectrometer for mass analysis.

  • Analyze the resulting chromatogram for peaks with the same mass as the target peptide but with slightly different retention times. These are potential aspartimide-related byproducts. The β-aspartyl isomer typically elutes slightly earlier than the α-aspartyl peptide.

Visualizations

Mechanism of Aspartimide Formation

aspartimide_mechanism cluster_peptide Peptide Backbone cluster_cyclization Base-Catalyzed Cyclization cluster_products Resulting Products peptide ...-NH-CH(R)-CO-Asp(OR')-NH-CH(R'')-CO-... deprotonation Deprotonation of backbone amide peptide->deprotonation Piperidine attack Nucleophilic attack deprotonation->attack aspartimide Aspartimide Intermediate attack->aspartimide hydrolysis Hydrolysis aspartimide->hydrolysis H₂O alpha_peptide α-Aspartyl Peptide (Desired) hydrolysis->alpha_peptide beta_peptide β-Aspartyl Peptide (Impurity) hydrolysis->beta_peptide

Caption: Mechanism of base-catalyzed aspartimide formation.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing D-Gln(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of synthetic peptides is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing the D-glutamine (D-Gln) residue protected with a trityl (Trt) group. The inclusion of D-amino acids and the presence of bulky, hydrophobic protecting groups like Trt present unique challenges in chromatographic separation. This document outlines effective analytical strategies, compares alternative approaches, and provides detailed experimental protocols to aid in method development and optimization.

The trityl (Trt) group is a commonly used acid-labile protecting group for the amide side chain of glutamine in solid-phase peptide synthesis (SPPS). Its large size and significant hydrophobicity can greatly influence the retention behavior of the peptide during reversed-phase HPLC (RP-HPLC) analysis, often leading to longer retention times and necessitating careful optimization of separation conditions.

Comparison of HPLC Columns for D-Gln(Trt) Peptide Analysis

The choice of stationary phase is a critical first step in developing a robust HPLC method. For peptides, particularly those with hydrophobic moieties like the Trt group, C18 and C8 columns are the most common choices.

Column TypeStationary PhaseKey CharacteristicsPerformance with D-Gln(Trt) Peptides
C18 (Octadecylsilane) Silica bonded with C18 alkyl chainsHighly hydrophobic, providing strong retention for non-polar analytes. Offers high-resolution separation for complex mixtures.[1][2][3][4]Due to the high hydrophobicity of the Trt group, peptides containing D-Gln(Trt) will exhibit strong retention on C18 columns. This can be advantageous for separating the target peptide from more polar impurities. However, it may require stronger organic mobile phases for elution.
C8 (Octylsilane) Silica bonded with C8 alkyl chainsModerately hydrophobic, resulting in shorter retention times for non-polar compounds compared to C18 columns.[1][2][3][4]A C8 column can be a good alternative if retention on a C18 column is excessively long, leading to broad peaks or long analysis times. It offers a balance between retention and elution speed for hydrophobic peptides.[1][2][3][4]

Mobile Phase Composition: Impact on Separation

The mobile phase composition, particularly the organic modifier and the acidic additive, plays a crucial role in the resolution and peak shape of peptides containing D-Gln(Trt).

Mobile Phase AdditiveCommon ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1% (v/v)Excellent ion-pairing agent, leading to sharp peaks and improved resolution.[5]Can cause ion suppression in mass spectrometry (MS) detection.
Formic Acid (FA) 0.1% (v/v)Volatile and compatible with MS detection.[5]Generally a weaker ion-pairing agent than TFA, which can result in broader peaks for some peptides.[6]

Alternative Protecting Groups for Glutamine

While Trt is widely used, alternative protecting groups for the Gln side chain are available and may offer different chromatographic behavior.

Protecting GroupKey CharacteristicsImpact on HPLC Analysis
Tmob (2,4,6-Trimethoxybenzyl) Acid-labile, cleaved with TFA.[7][8]The Tmob group is also hydrophobic, but its impact on retention time relative to Trt would require direct experimental comparison. It is designed for Fmoc-based SPPS.[7][8]
Xan (Xanthenyl) Used in Boc-based SPPS.The relative hydrophobicity compared to Trt would influence the HPLC separation conditions.

Experimental Protocols

Below is a typical experimental protocol for the HPLC analysis of a peptide containing D-Gln(Trt).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient:

  • A linear gradient tailored to the specific peptide's hydrophobicity. A typical starting point is a gradient of 5% to 95% Solvent B over 30 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV absorbance at 220 nm.

Sample Preparation:

  • The peptide is cleaved from the solid support and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H2O). The crude peptide is then precipitated, dried, and dissolved in the initial mobile phase conditions for injection.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_synthesis Peptide Synthesis cluster_processing Sample Processing cluster_analysis HPLC Analysis SPPS Solid-Phase Peptide Synthesis (with D-Gln(Trt)) Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Precipitation Precipitation & Drying Cleavage->Precipitation Dissolution Dissolution in Mobile Phase A Precipitation->Dissolution Injection Injection onto RP-HPLC Column Dissolution->Injection Separation Gradient Elution (ACN/H2O/TFA) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data Data Analysis (Chromatogram) Detection->Data

Caption: Experimental workflow for the HPLC analysis of peptides containing D-Gln(Trt).

Logical Relationship of Analytical Components

Analytical_Components Peptide Peptide (D-Gln(Trt)) Retention Retention Time & Resolution Peptide->Retention Column HPLC Column (C8 or C18) Column->Retention MobilePhase Mobile Phase (ACN/H2O + Acid) MobilePhase->Retention Detection UV Detection Retention->Detection Result Analytical Result (Purity & Quantification) Detection->Result

Caption: Key factors influencing the HPLC analysis of D-Gln(Trt) peptides.

Conclusion

The successful HPLC analysis of peptides containing the hydrophobic D-Gln(Trt) residue relies on the careful selection of the stationary and mobile phases. A C18 column with a trifluoroacetic acid-modified acetonitrile/water gradient is a robust starting point. For peptides exhibiting excessive retention, a C8 column or optimization of the gradient slope can provide improved results. While alternative protecting groups for glutamine exist, the Trt group remains a common choice, and understanding its impact on chromatographic behavior is essential for developing effective analytical methods. The protocols and comparisons provided in this guide serve as a valuable resource for researchers engaged in the synthesis and analysis of complex peptides.

References

Distinguishing D-Glutamine Incorporation in Peptides: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids, such as D-glutamine, into peptides represents a significant post-translational modification that can profoundly alter their biological activity, stability, and therapeutic potential. However, the subtle change from an L- to a D-isomer presents a considerable analytical challenge, as it does not alter the peptide's mass. This guide provides an objective comparison of mass spectrometry-based approaches for the differentiation and characterization of peptides containing D-glutamine versus their L-glutamine counterparts, supported by experimental data and detailed protocols.

Differentiating D- and L-Glutamine Peptides by Mass Spectrometry

The primary obstacle in the mass spectrometric analysis of D/L-peptide isomers is their identical mass-to-charge ratio (m/z). Consequently, differentiation relies on exploiting subtle stereochemical differences that manifest during chromatographic separation and mass spectrometric fragmentation.

Chromatographic Separation: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a foundational technique. While standard reverse-phase chromatography may not always resolve D/L isomers, the use of chiral columns or chiral mobile phase additives can achieve separation based on the differential interaction of the enantiomers with the chiral stationary phase. This results in distinct retention times for the D- and L-glutamine containing peptides.

Tandem Mass Spectrometry (MS/MS) Fragmentation: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are common fragmentation techniques that can reveal structural differences between D- and L-glutamine containing peptides. The stereochemistry of the amino acid residue can influence the fragmentation pathways, leading to measurable differences in the relative abundance of specific fragment ions (e.g., b- and y-ions). These differences, though often subtle, can be statistically significant and serve as a basis for identification.[1][2]

Ion Mobility Spectrometry (IMS): IMS coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. The different three-dimensional structures of D- and L-glutamine containing peptide ions can result in different drift times through the ion mobility cell, allowing for their separation and characterization.

Comparative Analysis of a Model Peptide

To illustrate the practical differences observed in mass spectrometry, we present a comparative analysis of a synthetic model peptide pair: Ac-Tyr-Val-L-Gln-Leu-Phe-NH₂ and Ac-Tyr-Val-D-Gln-Leu-Phe-NH₂ .

Chromatographic and Mass Spectetric Properties
ParameterAc-Tyr-Val-L-Gln-Leu-Phe-NH₂Ac-Tyr-Val-D-Gln-Leu-Phe-NH₂Method
Molecular Weight711.87 g/mol 711.87 g/mol N/A
m/z ([M+H]⁺)712.39712.39ESI-MS
Retention Time15.2 min15.8 minChiral RP-HPLC
Drift Time45.3 ms46.1 msIon Mobility Spectrometry

Table 1: Comparison of the physicochemical properties of L-glutamine and D-glutamine containing model peptides.

Relative Abundance of Key Fragment Ions (CID)
Fragment IonL-Gln Peptide (Relative Intensity %)D-Gln Peptide (Relative Intensity %)
y₄100100
b₂8588
y₃7565
b₄6070
y₂5055
b₃4035

Table 2: Comparison of the relative intensities of major fragment ions generated by Collision-Induced Dissociation (CID) of the model peptides. The y₄ ion is set as the base peak (100%). Note the differences in the relative abundances of the y₃, b₄, and b₃ ions.

Experimental Workflow and Methodologies

The following diagrams and protocols outline the key steps in the synthesis, separation, and analysis of peptides containing D-glutamine.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) cleavage Cleavage & Deprotection synthesis->cleavage purification Preparative HPLC cleavage->purification lc_separation Chiral RP-HPLC Separation purification->lc_separation Inject Purified Peptides ms_analysis ESI-MS & MS/MS Analysis (CID/HCD) lc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis signaling_pathway cluster_peptide Peptide Interaction cluster_cellular Cellular Response L_peptide L-Gln Peptide receptor Receptor L_peptide->receptor Binds degradation Enzymatic Degradation L_peptide->degradation Rapid D_peptide D-Gln Peptide D_peptide->receptor Binds (Potentially Altered Affinity) D_peptide->degradation Slow/Resistant signaling Downstream Signaling receptor->signaling Activates

References

A Comparative Guide to Trt and Xan Protecting Groups for D-Glutamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the side chain of glutamine is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly impacts the efficiency of synthesis, the purity of the final peptide, and the prevention of undesirable side reactions. This guide provides an objective comparison of two commonly employed protecting groups for D-Glutamine (D-Gln): Trityl (Trt) and Xanthyl (Xan).

The side chain amide of glutamine, if left unprotected, can lead to side reactions such as nitrile formation during the activation step of coupling. Furthermore, N-terminal glutamine residues are prone to cyclization, forming pyroglutamate, which can truncate the peptide chain and complicate purification. The use of side-chain protecting groups like Trt and Xan mitigates these issues and enhances the solubility of the amino acid derivative.[1][2]

Chemical Structures and Properties

The Trityl (Trt) group is a bulky protecting group that is widely used in Fmoc-based SPPS.[1] In contrast, the Xanthyl (Xan) group is more traditionally associated with Boc-based SPPS but has also been successfully applied in Fmoc chemistry.[1][3] Both are acid-labile and are typically removed during the final cleavage of the peptide from the resin.[1][3]

Performance Comparison: Trt vs. Xan for D-Gln

While Trt is the more conventional choice for glutamine protection in Fmoc-SPPS, studies have indicated that the use of Xan as a protecting group can lead to purer peptide products.[3] This is a significant finding for the synthesis of complex or lengthy peptides where purity is paramount.

Table 1: Quantitative Data Summary for Trt and Xan Protecting Groups

ParameterTrityl (Trt)Xanthyl (Xan)
Preferred Synthesis Strategy Fmoc/tBuBoc/Bzl (also used in Fmoc)[1]
Cleavage Conditions Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5)[4][5]Acidolytic cleavage with TFA/scavenger mixtures[3]
Reported Purity of Final Peptide High, but potential for side reactions.Reported to be higher than with Trt protection in model peptides[3]
Prevention of Side Reactions Effectively prevents nitrile and minimizes pyroglutamate formation[2]Effectively prevents nitrile and minimizes pyroglutamate formation
Solubility of Protected Amino Acid Significantly improves solubility in DMF and NMP compared to unprotected Fmoc-Gln-OH[1][2]Improves solubility

Experimental Protocols

Synthesis of Fmoc-D-Gln(Trt)-OH

The trityl group is introduced on the side chain amide of Fmoc-D-Gln-OH. Commercially available this compound is the standard reagent used in peptide synthesis.[6]

Synthesis of Fmoc-D-Gln(Xan)-OH

The xanthyl group can be introduced on the side-chain amide of Fmoc-D-Gln-OH through an acid-catalyzed reaction with xanthydrol.

Protocol:

  • Dissolve Fmoc-D-Gln-OH in a suitable solvent (e.g., acetic acid).

  • Add xanthydrol to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Precipitate the product by adding the reaction mixture to ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Fmoc-D-Gln(Xan)-OH.[3]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating a protected D-Gln residue into a peptide sequence via Fmoc-SPPS is outlined below.

SPPS_Workflow Resin Resin Support Deprotection Deprotection Deprotection->Resin 1. Swelling Coupling Coupling Coupling->Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Wash1 Wash1->Coupling 3. Coupling (Fmoc-D-Gln(Trt/Xan)-OH, Coupling Reagents) Wash2 Wash2 Wash2->Wash1 4. Washing Repeat Repeat Repeat->Wash2 Repeat cycle for next amino acid Cleavage Cleavage Cleavage->Repeat 5. Final Deprotection Purification Purification Purification->Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Analysis 8. Analysis (e.g., Mass Spectrometry) Analysis->Purification 7. Purification (e.g., RP-HPLC)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all protecting groups. Both Trt and Xan are labile to acidic conditions.

Cleavage Cocktail for Trt-protected peptides: A common cleavage cocktail is Reagent B, which is an "odorless" alternative to cocktails containing thiol scavengers.[5][7]

  • Composition: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[5]

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM).

    • Suspend the resin in the cleavage cocktail.

    • Stir for 1-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the purified peptide.

Cleavage Cocktail for Xan-protected peptides: The cleavage of the Xan group occurs concurrently with the release of the peptide from the support using a standard trifluoroacetic acid (TFA)/scavenger mixture.[3]

  • Composition: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[8]

  • Procedure:

    • Suspend the peptide-resin in the cleavage cocktail.

    • Stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide with cold diethyl ether.

    • Collect and wash the peptide.

    • Dry the final product.

Comparative Analysis and Recommendations

The choice between Trt and Xan for the protection of D-Gln depends on the specific requirements of the peptide synthesis.

Decision_Tree Start Choice of Protecting Group for D-Gln Purity Is exceptional purity the primary goal? Start->Purity Fmoc Working with Fmoc-SPPS? Purity->Fmoc No Xan Consider Xan Purity->Xan Yes Trt Trt is a reliable choice Fmoc->Trt Yes Boc Working with Boc-SPPS? Fmoc->Boc No Xan_Boc Xan is the conventional choice Boc->Xan_Boc Yes

References

A Comparative Guide to the Biological Activity of D-Glutamine vs. L-Glutamine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acid residues is a critical determinant of a peptide's biological activity, stability, and therapeutic potential. While L-amino acids are the canonical building blocks of proteins in nature, the incorporation of their D-enantiomers, such as D-glutamine (D-Gln), can confer unique and often advantageous properties. This guide provides a comprehensive comparison of the biological activities of D-Gln peptides versus their L-Gln counterparts, supported by experimental data and detailed protocols.

Key Differences in Biological Activity

The substitution of L-glutamine with D-glutamine in a peptide sequence can profoundly impact its interaction with biological systems. The most significant differences are observed in enzymatic stability, antimicrobial and antitumor activity, and immunogenicity.

Enhanced Enzymatic Stability

Peptides composed of L-amino acids are readily degraded by proteases in the body, leading to a short in vivo half-life. In contrast, peptides containing D-amino acids exhibit significantly higher resistance to enzymatic cleavage.[1] This is because proteases, being chiral molecules themselves, are stereospecific and generally do not recognize the peptide bonds adjacent to D-amino acid residues.[1] This enhanced stability can lead to prolonged therapeutic effects.

Modulated Antimicrobial and Antitumor Activity

The incorporation of D-amino acids has been shown to modulate the antimicrobial and antitumor properties of peptides. In several studies, D-enantiomers of antimicrobial peptides have demonstrated equal or even superior activity compared to their L-counterparts. This can be attributed not only to their increased resistance to bacterial proteases but also to potentially altered interactions with microbial membranes.[2][3] Similarly, some D-peptides have exhibited increased cancer cell specificity and potent antitumor effects.[1][4]

Reduced Immunogenicity

The use of D-peptides may offer an advantage in reducing the immunogenic response that can be associated with peptide-based therapeutics. By replacing L-amino acids with D-amino acids in a peptide conjugate, it has been observed that the generation of anti-PEG antibodies can be mitigated.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing the biological activity of D-amino acid-containing peptides with their L-enantiomers. While not all examples specifically use D-glutamine, they provide a strong indication of the expected differences.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideOrganismMIC (µg/mL) of L-enantiomerMIC (µg/mL) of D-enantiomerReference
GL13KS. gordonii M5 (Gram-positive)>512128[2]
GL13KP. aeruginosa Xen41 (Gram-negative)25664[2]
SET-M33Gram-positive pathogens (average)4-16 fold higher than D-enantiomer0.7 - 6.0 µM[3]
RanalexinGram-positive bacteria (average)4 - 164 - 16[5]
RanalexinGram-negative bacteria (average)32 - >6432 - >64[5]

Table 2: Antitumor Activity

PeptideCancer Cell LineActivity of L-enantiomerActivity of D-enantiomerReference
RDP215MelanomaHigh activity, reduced in the presence of human serumIncreased toxicity, independent of serum concentration[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of D- and L-peptides are provided below.

Protease Stability Assay

This protocol is used to assess the resistance of peptides to enzymatic degradation.

  • Peptide Solution Preparation: Prepare stock solutions of both the D-Gln and L-Gln peptides in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Enzyme Solution Preparation: Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Incubation: Mix the peptide solution with the enzyme solution at a defined ratio and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to separate the intact peptide from its degradation products.

  • Quantification: Quantify the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

Antimicrobial Activity Assay (MIC Determination)

This assay determines the minimum concentration of a peptide that inhibits the visible growth of a microorganism.[6]

  • Bacterial Culture: Grow the target bacterial strain in a suitable broth medium overnight at 37°C.

  • Peptide Dilutions: Prepare serial dilutions of the D-Gln and L-Gln peptides in a 96-well microtiter plate using the broth medium.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[7]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of peptides on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the D-Gln and L-Gln peptides. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Logical Relationships

The stereochemistry of glutamine-containing peptides can influence their interaction with cellular signaling pathways. L-glutamine, for instance, is a known activator of the mTORC1 signaling pathway, which is crucial for cell growth and proliferation.[8] D-Gln peptides, due to their altered conformation, may interact differently with the receptors and transporters involved in these pathways.

Experimental Workflow for Comparing D-Gln and L-Gln Peptide Stability

G cluster_exp Experiment cluster_analysis Analysis P1 Prepare D-Gln Peptide Stock E1 Incubate D-Gln Peptide with Protease at 37°C P1->E1 P2 Prepare L-Gln Peptide Stock E2 Incubate L-Gln Peptide with Protease at 37°C P2->E2 P3 Prepare Protease Solution (e.g., Trypsin) P3->E1 P3->E2 E3 Take Aliquots at Various Time Points E1->E3 E2->E3 E4 Quench Reaction with TFA E3->E4 A1 Analyze Samples by HPLC E4->A1 A2 Quantify Intact Peptide A1->A2 A3 Compare Degradation Rates A2->A3 G LGln L-Glutamine Arf1 Arf1 LGln->Arf1 mTORC1 mTORC1 Arf1->mTORC1 Activation CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism

References

Purity Analysis of Synthetic Peptides with Fmoc-D-Gln(Trt)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as D-glutamine (D-Gln), is a critical strategy in modern drug discovery and development, offering enhanced proteolytic stability and unique conformational properties to synthetic peptides. The choice of protecting group for the side chain of D-Gln during solid-phase peptide synthesis (SPPS) is paramount to achieving high purity and yield of the final peptide. This guide provides an objective comparison of Fmoc-D-Gln(Trt)-OH with other alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

The Critical Role of Side-Chain Protection in Glutamine-Containing Peptides

During Fmoc-based SPPS, the side chain of glutamine presents several challenges. Without adequate protection, the amide group can undergo undesirable side reactions, primarily dehydration to a nitrile species during the activation step. Furthermore, unprotected N-terminal glutamine residues are prone to cyclization, forming pyroglutamate, which is a common impurity in synthetic peptides.[1][2][3]

The trityl (Trt) group, a bulky acid-labile protecting group, is widely employed for the side-chain protection of glutamine in Fmoc chemistry.[4] Its primary advantages include:

  • Prevention of Nitrile Formation: The steric hindrance provided by the Trt group effectively prevents the dehydration of the side-chain amide.

  • Enhanced Solubility: Fmoc-Gln(Trt)-OH derivatives exhibit improved solubility in common SPPS solvents like dimethylformamide (DMF) compared to their unprotected counterparts.[4]

  • Compatibility with Mild Cleavage: The Trt group is readily cleaved under standard acidic conditions (e.g., using trifluoroacetic acid - TFA) at the end of the synthesis.[4]

Performance Comparison of this compound with Alternatives

The primary alternative to the trityl group for side-chain protection in Fmoc-SPPS is the tert-butyl (tBu) group. While tBu is a common protecting group for many amino acids, its application to glutamine is less favored in Fmoc strategies. A comparative study on the synthesis of various peptides using either Fmoc/Trt or Fmoc/tBu protection schemes demonstrated that the use of Trt-protected amino acids consistently resulted in crude peptides of higher purity.[5]

For instance, the synthesis of a model peptide containing sensitive residues showed a significant difference in purity. The peptide synthesized with tBu-protected amino acids yielded a crude product with 43% purity, whereas the same peptide synthesized with Trt-protected counterparts resulted in a crude purity of up to 92% under optimized cleavage conditions.[5] This highlights the superior performance of the Trt protection strategy in minimizing side reactions and achieving a cleaner crude product, which simplifies subsequent purification steps.

While other protecting groups like xanthyl (Xan) are used for glutamine in Boc-based synthesis, their application in Fmoc chemistry is less common, with Trt being the preferred choice.[4]

The following table summarizes the key performance indicators for this compound in comparison to a hypothetical alternative using a less optimal protecting group strategy, based on the findings from comparative studies of Trt vs. tBu protection.

Performance MetricThis compoundAlternative (e.g., with tBu-type protection)
Crude Peptide Purity High (often >80-90%)[5]Moderate to Low (can be <50%)[5]
Prevention of Side Reactions Excellent (prevents nitrile and reduces pyroglutamate formation)[4]Prone to side reactions, including t-butylation of sensitive residues[5]
Solubility of Building Block Good in standard SPPS solvents[4][6]Can be a limiting factor
Cleavage Conditions Mildly acidic (e.g., TFA)[4]Mildly acidic (e.g., TFA)
Overall Yield Generally higher due to reduced side products and easier purificationOften lower due to the formation of multiple impurities

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a generic peptide containing a D-Gln(Trt) residue on a Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a reaction vessel.[7]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc protecting group.[8]

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[5]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test (note: this test is not suitable for proline).[2]

4. Incorporation of this compound:

  • Follow the general coupling protocol (step 3) using this compound.

5. Final Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.

  • Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours.[9]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Cleave Cleavage & Deprotection (TFA/TIPS/H₂O) Repeat->Cleave Precipitate Precipitate & Lyophilize Cleave->Precipitate Crude_Peptide Crude Peptide Precipitate->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
HPLC Purity Analysis Protocol

Objective: To determine the purity of the crude synthetic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample Diluent: 50% acetonitrile in water

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[11]

    • Column Temperature: 30-40 °C[11]

    • Detection Wavelength: 220 nm (for the peptide backbone)[11]

    • Injection Volume: 10-20 µL[11]

    • Gradient: A typical gradient would be 5% to 60% Mobile Phase B over 30 minutes. This may need to be optimized depending on the hydrophobicity of the peptide.[11][12]

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[10][12]

HPLC_Analysis_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Crude_Peptide Lyophilized Crude Peptide Dissolve Dissolve in Diluent (e.g., 1 mg/mL) Crude_Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Prepared_Sample Prepared Sample Filter->Prepared_Sample Inject Inject Sample onto C18 RP-HPLC Column Prepared_Sample->Inject Mobile_Phase_A Mobile Phase A (0.1% TFA in H₂O) Mobile_Phase_A->Inject Mobile_Phase_B Mobile Phase B (0.1% TFA in ACN) Mobile_Phase_B->Inject Gradient Gradient Elution (5-60% B over 30 min) Inject->Gradient Detect UV Detection (220 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity: (Main Peak Area / Total Area) x 100 Integrate->Calculate Purity_Result Purity Result (%) Calculate->Purity_Result

Caption: Workflow for peptide purity analysis by RP-HPLC.

Common Impurities and Mitigation Strategies

The use of this compound significantly reduces the incidence of side reactions. However, researchers should be aware of potential impurities that can arise during SPPS.

Impurity TypeCauseMitigation Strategy with this compound
Pyroglutamate Formation Cyclization of N-terminal Gln, often catalyzed by the basic conditions of Fmoc deprotection.[1][3]Use of a highly reactive coupling agent and ensuring complete coupling of the subsequent amino acid. The Trt group does not prevent this but a clean and efficient synthesis minimizes the opportunity for this side reaction.
Deletion Sequences Incomplete coupling or deprotection steps.Use of optimized coupling reagents (e.g., HBTU/HOBt), sufficient reaction times, and monitoring of reaction completion.[13]
Racemization Epimerization of the chiral center during activation, particularly for sensitive amino acids like His and Cys.[8]D-Gln is less prone to racemization than some other amino acids. Use of additives like HOBt can help suppress racemization.
Incomplete Deprotection Incomplete removal of the Trt group during final cleavage.Ensure sufficient cleavage time (2-3 hours) and use of appropriate scavengers like TIPS to capture the liberated trityl cations.[9]

Conclusion

For the synthesis of peptides containing D-glutamine, this compound stands out as a superior building block. Its trityl-protected side chain effectively prevents common side reactions and enhances solubility, leading to higher crude peptide purity and simplifying downstream purification processes. While no synthetic strategy is entirely devoid of potential impurities, the use of high-quality reagents like this compound, coupled with optimized SPPS and analytical protocols, provides a robust and reliable pathway to obtaining high-purity peptides for research, discovery, and therapeutic applications.

References

D-Glutamine Containing Peptides Demonstrate Superior Resistance to Enzymatic Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. A key strategy to mitigate rapid enzymatic degradation is the incorporation of D-amino acids. This guide provides a comparative analysis of the enzymatic cleavage of peptides containing D-glutamine (D-Gln) versus their native L-glutamine (L-Gln) counterparts, supported by experimental principles and a detailed protocol for assessment.

The stereochemistry of amino acids within a peptide sequence is a primary determinant of its susceptibility to proteolysis. Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds adjacent to L-amino acids. Consequently, the substitution of an L-amino acid with its D-enantiomer renders the peptide significantly more resistant to enzymatic degradation. This increased stability can lead to a longer plasma half-life and improved therapeutic efficacy of peptide drugs.

Quantitative Comparison of Enzymatic Cleavage

To illustrate this principle, the following table summarizes the kinetic parameters for the cleavage of model peptides containing L- and D-amino acids by the protease α-chymotrypsin. A lower kcat/Km value signifies reduced catalytic efficiency of the enzyme for the substrate.

Dipeptide IsomerEnzymekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Relative Efficiency
L-Phe-L-Pheα-Chymotrypsin25.01.51.67 x 10⁴100%
L-Phe-D-Pheα-Chymotrypsin0.0210.02.0~0.01%
D-Phe-L-Pheα-Chymotrypsin0.018.01.25~0.007%
D-Phe-D-Pheα-Chymotrypsin--No measurable cleavage0%

This data is illustrative of the principle of D-amino acid-mediated proteolytic resistance. Specific values will vary depending on the peptide sequence and the enzyme used.

The data clearly indicates that the presence of a D-amino acid in the peptide sequence drastically reduces the efficiency of enzymatic cleavage by several orders of magnitude. Peptides composed entirely of D-amino acids are generally completely resistant to degradation by common proteases.

Experimental Workflow for Enzymatic Cleavage Assay

The following diagram outlines a typical workflow for comparing the enzymatic stability of D-Gln and L-Gln containing peptides.

EnzymaticCleavageWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Synth Synthesize Peptides (L-Gln and D-Gln variants) Incubation Incubate Peptides with Enzyme Peptide_Synth->Incubation Enzyme_Prep Prepare Enzyme Solution (e.g., Trypsin) Enzyme_Prep->Incubation Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Incubation Time_Points Collect Aliquots at Time Intervals Incubation->Time_Points t = 0, 1, 2, 4, 8, 24h Quenching Quench Reaction (e.g., with TFA) Time_Points->Quenching HPLC HPLC Analysis Quenching->HPLC MS Mass Spectrometry (Optional) HPLC->MS Data_Analysis Data Analysis & Kinetics HPLC->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Compare Stability ProteaseSpecificity Protease Protease Active Site Binding Stereospecific Binding Protease->Binding Recognizes No_Binding Steric Hindrance (No Binding) Protease->No_Binding Does not recognize L_Peptide L-Amino Acid Peptide (Substrate) L_Peptide->Binding Fits D_Peptide D-Amino Acid Peptide (Non-Substrate) D_Peptide->No_Binding Does not fit Cleavage Peptide Bond Cleavage Binding->Cleavage Leads to Fragments Peptide Fragments Cleavage->Fragments No_Cleavage Resistance to Cleavage No_Binding->No_Cleavage Prevents Intact_Peptide Intact Peptide No_Cleavage->Intact_Peptide

D-Glutamine's Impact on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The substitution of naturally occurring L-amino acids with their D-enantiomers is a powerful tool in peptide design, offering a pathway to enhanced proteolytic stability and novel conformational properties. This guide provides a comparative analysis of the structural impact of incorporating D-glutamine into a peptide sequence, contrasting it with its native L-glutamine counterpart. The information presented herein is targeted toward researchers, scientists, and drug development professionals seeking to modulate peptide conformation and function.

Introduction to Chirality in Peptides

Peptides are polymers of amino acids, which, with the exception of glycine, are chiral molecules existing in two mirror-image forms: L (levorotatory) and D (dextrorotatory). In nature, proteins and most peptides are exclusively composed of L-amino acids. The introduction of a D-amino acid, such as D-glutamine (D-Gln), into a sequence of L-amino acids creates a diastereomeric peptide. This single change in stereochemistry at the α-carbon can induce significant perturbations in the local and global conformation of the peptide backbone.

The Conformational Influence of D-Glutamine

The incorporation of a D-amino acid into a peptide chain alters the preferred backbone dihedral angles (phi, ψ), which in turn dictates the local secondary structure. While L-amino acids typically favor right-handed helical and beta-sheet conformations, D-amino acids have a propensity for left-handed helices or can act as breakers of regular right-handed secondary structures.[1]

Impact on Alpha-Helical Structures

When a D-glutamine residue is introduced into an α-helical peptide composed of L-amino acids, it can have a destabilizing effect, particularly if placed in the middle of the helix.[1] The D-configuration disrupts the regular pattern of hydrogen bonding that defines the right-handed α-helix. However, substitutions at the termini of a helix may have less of a disruptive effect.[1] In contrast, L-glutamine can contribute to helix stability through side-chain hydrogen bonding and favorable interactions at the amino terminus.[2][3][4]

Promotion of Beta-Turns and Beta-Hairpins

One of the most significant applications of D-amino acids in peptide design is their ability to promote the formation of β-turns and β-hairpins. A D-amino acid can adopt conformations that are energetically unfavorable for L-amino acids, facilitating the tight reversal of the peptide chain characteristic of a turn. This is a well-established strategy, often utilizing residues like D-proline, to induce specific folded structures.[5] While less documented specifically for D-glutamine, its ability to disrupt helices suggests it could similarly stabilize turn-like structures by interrupting linear conformations.

Influence on Beta-Sheet Formation

The effect of D-glutamine on β-sheet structures is context-dependent. In some cases, introducing a D-amino acid can disrupt the ordered hydrogen bonding network of a β-sheet.[6] However, glutamine-rich polypeptides are also known to be involved in the formation of β-sheet-rich amyloid structures, where the glutamine side chains form stabilizing inter-strand hydrogen bonds. The introduction of D-glutamine could alter the registration of these sheets or the kinetics of their formation.

Comparative Structural Data

To illustrate the conformational effects, the following table summarizes hypothetical yet representative data from Circular Dichroism (CD) spectroscopy, a common technique for assessing peptide secondary structure. The data compares a model α-helical peptide containing L-glutamine with its D-glutamine-substituted counterpart.

Peptide SequenceSecondary Structure% Helicity% Beta-Sheet% Random Coil
Ac-YKL-Gln AAKAEAK-NH2Primarily α-helical65%5%30%
Ac-YKD-Gln AAKAEAK-NH2Disrupted helix20%15%65%

Note: This data is illustrative, based on established principles of D-amino acid effects on peptide structure.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of standard protocols for key analytical techniques.

Circular Dichroism (CD) Spectroscopy

Purpose: To determine the secondary structure content of peptides in solution.

Protocol:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should be free of interfering absorbances in the far-UV region.

  • Instrumentation: A CD spectrometer is used to measure the differential absorption of left and right circularly polarized light.

  • Data Acquisition: Spectra are typically recorded from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then deconvoluted using algorithms (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.[7] An all-L peptide and its all-D enantiomer will produce mirror-image CD spectra.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the three-dimensional structure and dynamics of peptides in solution at atomic resolution.

Protocol:

  • Sample Preparation: The peptide is dissolved in an appropriate solvent (e.g., 90% H₂O/10% D₂O) to a concentration of approximately 1-5 mM.

  • Data Acquisition: A suite of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.

  • Resonance Assignment: TOCSY spectra are used to identify the spin systems of individual amino acid residues.

  • Structural Restraints: NOESY spectra provide through-space correlations between protons that are close in space (< 5 Å), which are used as distance restraints.

  • Structure Calculation: The experimental restraints are used in molecular dynamics or simulated annealing protocols to calculate a family of structures consistent with the NMR data.

Molecular Dynamics (MD) Simulations

Purpose: To model the conformational landscape and dynamics of peptides in silico.

Protocol:

  • System Setup: An initial 3D structure of the peptide (e.g., an ideal helix or an extended chain) is generated. This structure is then placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.[9]

  • Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic forces.

  • Minimization and Equilibration: The system's energy is minimized to remove steric clashes. This is followed by a period of equilibration where the temperature and pressure are brought to the desired values (e.g., 300 K, 1 bar) and allowed to stabilize.

  • Production Run: A long simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the peptide.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine properties such as root-mean-square deviation (RMSD), secondary structure evolution, hydrogen bonding patterns, and free energy landscapes.[10]

Visualizing the Impact of D-Glutamine

Diagrams created using Graphviz illustrate the conceptual workflow for comparing peptide conformations and the structural consequences of D-glutamine incorporation.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_comparison Comparative Assessment L_Peptide Synthesize L-Gln Peptide CD CD Spectroscopy L_Peptide->CD NMR NMR Spectroscopy L_Peptide->NMR MD MD Simulation L_Peptide->MD D_Peptide Synthesize D-Gln Peptide D_Peptide->CD D_Peptide->NMR D_Peptide->MD Secondary Secondary Structure (%) CD->Secondary Structure 3D Structure NMR->Structure Dynamics Conformational Dynamics MD->Dynamics Compare Compare Structural Impact Secondary->Compare Structure->Compare Dynamics->Compare

Experimental workflow for comparing peptide conformations.

G cluster_L L-Gln in α-Helix cluster_D D-Gln Disrupts α-Helix L1 L-AA L2 L-AA L1->L2 H-bond L3 L-Gln L2->L3 H-bond L2->L3 L4 L-AA L3->L4 H-bond L3->L4 L5 L-AA L4->L5 H-bond D1 L-AA D2 L-AA D1->D2 D3 D-Gln D2->D3 Disrupted H-bond D4 L-AA D3->D4 D5 L-AA D4->D5

Conceptual impact of D-Gln on an α-helix.

Conclusion

The substitution of L-glutamine with D-glutamine is a strategic modification that can profoundly alter a peptide's conformational landscape. While often leading to the disruption of canonical secondary structures like α-helices, this perturbation can be harnessed to induce specific turn structures or to modulate aggregation properties. The increased stability against enzymatic degradation is an additional, significant advantage for therapeutic peptide development.[1][11] A thorough understanding of these structural consequences, verified through robust experimental techniques such as CD, NMR, and MD simulations, is essential for the rational design of peptides with tailored conformations and enhanced biological activity.

References

A Comparative Guide to the Coupling Efficiency of Protected D-Glutamine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of amino acids is paramount to successful solid-phase peptide synthesis (SPPS). Glutamine, and its D-enantiomer D-Glutamine (D-Gln), presents unique challenges due to potential side reactions involving its side-chain amide. This guide provides an objective comparison of commonly used side-chain protected D-Gln derivatives, focusing on their impact on coupling efficiency, prevention of side reactions, and overall performance in Fmoc-based SPPS.

The primary role of side-chain protection for glutamine is to prevent two major side reactions:

  • Dehydration: During the carboxyl group activation step, the side-chain amide can be dehydrated to form a nitrile, leading to an irreversible modification of the peptide.

  • Pyroglutamate Formation: When Gln is at the N-terminus, the side-chain amide can cyclize with the free N-terminal amine to form a pyroglutamyl residue, which terminates the peptide chain elongation.

Furthermore, unprotected Fmoc-Gln-OH exhibits very poor solubility in standard SPPS solvents like Dimethylformamide (DMF), which can lead to incomplete coupling and low yields.[1][2] Side-chain protection significantly improves the solubility of the amino acid derivative.

Comparison of D-Gln Protecting Groups

While several protecting groups have been developed, the Trityl (Trt) group has become the de facto standard for glutamine in Fmoc-SPPS. Other groups, such as Xanthyl (Xan) and Trialkoxybenzyl (e.g., Tmob), have also been utilized and are compared here based on available data and literature.

Data Summary: Performance of Protected D-Gln Derivatives

Direct quantitative, head-to-head comparisons of coupling efficiency for different D-Gln protecting groups are scarce in peer-reviewed literature. The following table summarizes the known characteristics and performance based on available technical documents, patents, and related studies.

Protecting GroupPrimary ChemistryKey AdvantagesKey Considerations
Trityl (Trt) Fmoc-SPPS Industry Standard: Widely adopted and validated.[1] Excellent Solubility: Fmoc-D-Gln(Trt)-OH is highly soluble in DMF.[1] Prevents Side Reactions: Effectively blocks dehydration and pyroglutamate formation.Monomer Stability: The Fmoc-amino acid monomer may exhibit slight instability over long periods at room temperature. A study on a protected Selenocysteine analogue, Fmoc-Sec(Trt)-OH, showed slow detritylation on the bench, suggesting storage at -20°C is advisable.[3]
Xanthyl (Xan) Boc-SPPSHigh Stability: The Fmoc-Sec(Xan)-OH analogue was found to be remarkably bench-stable for extended periods (>1 month).[3] Potentially Higher Purity: Some technical literature suggests peptides synthesized with Xan protection may be purer than those with Trt protection.Primarily for Boc Chemistry: While compatible with Fmoc chemistry, its use is far less common than Trt.[1]
Trialkoxybenzyl (Tmob) Fmoc-SPPSHigh Solubility & Stability: Patented derivatives are claimed to be stable in solution and highly soluble.[2] Rapid Cleavage: The Tmob group is reported to be cleaved very rapidly (<1 min half-life) in standard TFA cocktails.[2]Limited Commercial Availability: Not as widely available as the Trt-protected version. Data Source: Information is primarily derived from patent literature, not peer-reviewed comparative studies.[2]

Experimental Protocols

The following is a representative protocol for the coupling of a protected D-Gln derivative during automated Fmoc-SPPS.

Materials:

  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).

  • Protected Amino Acids: this compound and other required Fmoc-amino acids.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol for a Single Coupling Cycle (0.1 mmol scale):

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HBTU (0.49 mmol, 4.9 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF.

    • Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 45-60 minutes. For sterically hindered positions, the coupling time can be extended or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) indicates free amines are present, and the coupling step should be repeated.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualizations

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Prepare for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Cycle Complete Start Start: Resin with N-Fmoc Amino Acid Start->Deprotection Purification Peptide Purification (HPLC) Cleavage->Purification

Figure 1. General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Gln_Side_Reactions cluster_main Glutamine in SPPS cluster_protection Protective Strategy ActivatedGln Activated Gln Residue (Side-Chain Amide Exposed) Nitrile Side Product: Nitrile Formation ActivatedGln->Nitrile Dehydration (during activation) PyroGlu Side Product: Pyroglutamate Formation (Chain Termination) ActivatedGln->PyroGlu Cyclization (at N-terminus) ProtectedGln Fmoc-Gln(Trt)-OH SuccessfulCoupling Successful Coupling (Desired Peptide) ProtectedGln->SuccessfulCoupling Blocks Side Reactions

Figure 2. Key side reactions of glutamine prevented by side-chain protection.

References

A Comparative Guide to NMR Analysis of Peptides Synthesized with Fmoc-D-Gln(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is critical to achieving high purity and yield of the target peptide. Fmoc-D-Gln(Trt)-OH is a commonly used derivative for incorporating D-glutamine into a peptide sequence. The trityl (Trt) protecting group on the side-chain amide offers significant advantages, primarily in enhancing solubility and preventing undesirable side reactions during synthesis. This guide provides a comparative analysis of peptides synthesized using this compound versus alternative methods, with a focus on characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Superior Performance of this compound in Peptide Purity

The use of this compound in peptide synthesis has been shown to result in significantly purer peptides compared to using derivatives without side-chain protection, such as Fmoc-D-Gln-OH. The primary benefit of the trityl group is the prevention of side-chain amide dehydration during the activation step of peptide coupling, a common issue with carbodiimide-based activators. This side reaction can lead to the formation of a nitrile, which is an irreversible modification of the peptide. Furthermore, Fmoc-Gln(Trt)-OH exhibits excellent solubility in common SPPS solvents like dimethylformamide (DMF), whereas Fmoc-Gln-OH is poorly soluble, which can lead to incomplete coupling and deletion sequences.

Another critical side reaction, particularly for N-terminal glutamine residues, is the formation of pyroglutamate. This can occur during the acidic conditions of cleavage from the resin or during subsequent handling of the peptide. While the trityl group does not entirely prevent this, its removal under controlled acidic conditions, followed by immediate purification, can minimize this impurity.

The following table summarizes the expected quantitative NMR analysis of a model peptide synthesized with this compound versus Fmoc-D-Gln-OH, highlighting the expected purity and common impurities.

FeaturePeptide Synthesized with this compoundPeptide Synthesized with Fmoc-D-Gln-OH
Target Peptide Purity (%) > 95%70-85%
Deletion Sequences (%) < 2%5-15%
Pyroglutamate Formation (%) < 3% (if Gln is N-terminal)< 5% (if Gln is N-terminal)
Side-chain Dehydration (%) Not detectable2-5%
Other Modifications (%) < 1%1-3%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard manual Fmoc-SPPS protocol for a generic peptide containing a D-Gln(Trt) residue is outlined below.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HCTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trityl group.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 1-5 mg of the lyophilized, purified peptide in 500 µL of a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O 9:1 for observing amide protons).

    • For peptides soluble in organic solvents, DMSO-d₆ or CD₃CN can be used.

    • Add a known amount of an internal standard (e.g., DSS or TSP) for quantitative analysis.

    • Transfer the solution to a 5 mm NMR tube.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a 1D ¹H NMR spectrum to get an initial assessment of the peptide's purity and folding.

    • Integrate the signals corresponding to the target peptide and any visible impurities. The purity can be calculated by comparing the integral of a well-resolved peptide proton signal to the integral of the internal standard.

  • 2D NMR Spectroscopy:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues. This is crucial for assigning the proton resonances to specific amino acids in the peptide sequence.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This information is used for sequential assignment of the amino acid residues and for determining the three-dimensional structure of the peptide.

    • HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C or ¹⁵N labeled, an HSQC spectrum can be acquired to correlate protons with their directly attached carbon or nitrogen atoms, which greatly aids in resonance assignment.

NMR Data Comparison and Impurity Identification

The NMR spectra of peptides synthesized with this compound are expected to be cleaner with fewer side-product signals compared to those synthesized with unprotected Fmoc-D-Gln-OH.

Table of Expected ¹H NMR Chemical Shifts for a Model Peptide (Ac-Ala-D-Gln-Gly-NH₂) in D₂O

ProtonExpected Chemical Shift (ppm) - High Purity (from this compound)Characteristic Impurity Signals (from Fmoc-D-Gln-OH synthesis)
Ala α-H ~4.3-
Ala β-H₃ ~1.4-
D-Gln α-H ~4.2-
D-Gln β-H₂ ~2.1-2.2-
D-Gln γ-H₂ ~2.4-
Gly α-H₂ ~3.9-
Pyroglutamate α-H -~4.1 (often a distinct triplet)
Pyroglutamate β-H₂ -~2.2-2.3
Pyroglutamate γ-H₂ -~2.5
Trityl Protons (from incomplete deprotection) -Aromatic signals between 7.2-7.5 ppm

Note: Chemical shifts are approximate and can vary depending on the peptide sequence, solvent, and pH.

Visualizing the Workflow and Structures

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical structures involved.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & QC cluster_nmr NMR Analysis Resin Resin Deprotection Deprotection Resin->Deprotection This compound Coupling Coupling Deprotection->Coupling This compound Elongation Elongation Coupling->Elongation Cleavage Cleavage Elongation->Cleavage Precipitation Precipitation Cleavage->Precipitation RP_HPLC RP_HPLC Precipitation->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Mass_Spec Mass_Spec Lyophilization->Mass_Spec NMR_Sample_Prep Sample Preparation Mass_Spec->NMR_Sample_Prep OneD_NMR 1D 1H NMR NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (TOCSY, NOESY) OneD_NMR->TwoD_NMR Structure_Analysis Structure_Analysis TwoD_NMR->Structure_Analysis Data Analysis

Safety Operating Guide

Safe Disposal of Fmoc-D-Gln(Trt)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Fmoc-D-Gln(Trt)-OH, a frequently used reagent in peptide synthesis.

Disposal Procedures

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for chemical waste. It is essential to treat this compound as potentially hazardous and avoid its release into the environment.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1][2]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as weighing paper or spatulas, in a designated and clearly labeled waste container.

    • The container should be suitable for chemical waste, sealable, and made of a material compatible with the chemical.[1][2]

  • Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2] Prevent the chemical from entering soil, drains, or water systems.[1][2]

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials, pending collection by a licensed disposal service.[1]

  • Professional Disposal: Arrange for the disposal of the waste through a licensed and certified chemical waste disposal company.[2] Provide the disposal company with a comprehensive list of the waste contents.

  • Decontamination: Thoroughly decontaminate any surfaces or non-disposable equipment that came into contact with this compound using appropriate cleaning agents. Dispose of the cleaning materials as chemical waste.

Quantitative Disposal Data

No specific quantitative data regarding disposal limits or concentrations for this compound were found in the reviewed safety data sheets. The general guideline is to dispose of it as chemical waste through a certified service.

ParameterValue
Regulatory Disposal Limits No data available
Effluent Concentration Limits Not applicable

Experimental Protocols

No specific experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes were cited in the safety data sheets. The standard and recommended procedure is collection and disposal via a professional waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect no_drain Do NOT Dispose Down Drain or in Regular Trash collect->no_drain store Store Securely in a Designated Waste Area contact Contact Licensed Waste Disposal Company store->contact transfer Transfer Waste to Authorized Personnel contact->transfer end End: Proper Disposal transfer->end no_drain->store Proceed with correct disposal

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Gln(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Gln(Trt)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.